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  • Product: 2-Chloro-6-ethyl-3-methylquinoline
  • CAS: 132118-29-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Synthetic Properties of 2-Chloro-6-ethyl-3-methylquinoline

Executive Summary & Chemical Identity The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in the core structures of kinase inhibitors, antimalarials, and receptor modulators. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in the core structures of kinase inhibitors, antimalarials, and receptor modulators. Specifically, 2-chloro-6-ethyl-3-methylquinoline (CAS: 132118-29-7) serves as a highly versatile, advanced building block[1].

The strategic placement of the 2-chloro atom provides an activated site for downstream functionalization, while the 6-ethyl and 3-methyl groups offer precise steric tuning and enhanced lipophilicity, critical for optimizing target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Quantitative Physical & Chemical Properties

To establish a baseline for reaction design and purification, the key physicochemical parameters of 2-chloro-6-ethyl-3-methylquinoline are summarized below[2][3]:

PropertyValueCausality / Relevance in Workflow
CAS Number 132118-29-7Unique identifier for procurement and literature validation[1].
Molecular Formula C₁₂H₁₂ClNDictates mass spectrometry (MS) isotopic patterns (M, M+2)[3].
Molecular Weight 205.68 g/mol Essential for precise stoichiometric calculations[3].
Boiling Point 318.0 ± 37.0 °C (Predicted)Indicates low volatility; requires high-vacuum distillation if purified thermally[2].
Density 1.156 ± 0.06 g/cm³ (Predicted)Useful for phase separation estimations during aqueous workups[2].
pKa 0.67 ± 0.50 (Predicted)Highly weakly basic; will not form stable hydrochloride salts in standard aqueous media[2].

Structural Causality & Reactivity Profile

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the electronic and steric causality of the molecule:

  • The C2-Chloro Activation: The adjacent electronegative quinoline nitrogen withdraws electron density from the C2 position, rendering the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • Steric Shielding at C3: The 3-methyl group provides moderate steric hindrance adjacent to the reactive C2 center. This prevents unwanted side reactions (such as dimerization) but necessitates higher activation energies (e.g., elevated temperatures or highly active Pd ligands) during cross-coupling.

  • Lipophilic Tuning at C6: The 6-ethyl group acts as a lipophilic vector, often utilized to push the molecule deeper into hydrophobic binding pockets of target proteins.

Synthetic Methodology: A Self-Validating Protocol

The most robust, regiocontrolled pathway to synthesize 2-chloro-6-ethyl-3-methylquinoline relies on a modified Knorr quinoline synthesis followed by chlorination. This two-step protocol is self-validating: the formation of the intermediate lactam is confirmed by a distinct mass shift and precipitation, while the final chlorination is easily tracked via Thin Layer Chromatography (TLC) due to a massive shift in polarity.

SynthesisWorkflow SM 4-Ethylaniline + Ethyl 2-methylacetoacetate Int 6-Ethyl-3-methylquinolin- 2(1H)-one SM->Int 1. 130°C, -EtOH 2. H2SO4, 90°C Prod 2-Chloro-6-ethyl- 3-methylquinoline Int->Prod POCl3, 105°C 4-6 hours

Figure 1: Two-step synthesis workflow for 2-chloro-6-ethyl-3-methylquinoline.

Step-by-Step Protocol 1: Knorr Cyclization

Causality: We utilize ethyl 2-methylacetoacetate rather than a standard Skraup reaction to guarantee absolute regiocontrol at the 3-position.

  • Condensation: Combine equimolar amounts of 4-ethylaniline and ethyl 2-methylacetoacetate in a round-bottom flask equipped with a Dean-Stark trap. Heat to 130 °C for 3 hours. Why? The azeotropic removal of ethanol drives the equilibrium toward the intermediate acetoacetanilide.

  • Cyclization: Cool the mixture to room temperature. Dropwise, add the intermediate into concentrated sulfuric acid (H₂SO₄) at 0 °C to prevent uncontrolled exotherms. Once added, heat the mixture to 90 °C for 2 hours. Why? The strong acid protonates the carbonyl, triggering an electrophilic aromatic substitution that closes the quinoline ring.

  • Validation & Isolation: Pour the hot mixture over crushed ice. The target 6-ethyl-3-methylquinolin-2(1H)-one will precipitate as a solid. Filter and wash with cold water until the filtrate is neutral.

Step-by-Step Protocol 2: Chlorination via POCl₃

Causality: Phosphorus oxychloride (POCl₃) is chosen over SOCl₂ because it acts as both a solvent and a Vilsmeier-type reagent, effectively converting the tautomeric lactam (-OH) into an excellent leaving group (imidoyl chloride intermediate) before chloride displacement.

  • Reaction Setup: Suspend the dried quinolin-2(1H)-one intermediate in neat POCl₃ (5-10 equivalents).

  • Reflux: Heat the suspension to 105 °C under an inert N₂ atmosphere for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar lactam starting material (baseline) will disappear, replaced by a highly non-polar, UV-active spot (the 2-chloro product).

  • Quench & Workup: Cool the mixture to room temperature. Critical Safety Step: Carefully pour the mixture over vigorously stirred crushed ice to hydrolyze excess POCl₃. Neutralize the aqueous phase to pH 8 using saturated NaHCO₃.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target 2-chloro-6-ethyl-3-methylquinoline.

Downstream Applications: Functionalization Workflows

Once synthesized, the 2-chloro group serves as a chemical linchpin. In drug discovery, we typically route this intermediate through two primary pathways:

ReactivityProfile Core 2-Chloro-6-ethyl- 3-methylquinoline SNAr SNAr Pathway (Nucleophilic Attack) Core->SNAr Amines, DIPEA, 120°C Coupling Pd-Catalyzed Cross-Coupling Core->Coupling R-B(OH)2, Pd(0), Base Prod1 2-Aminoquinolines (Kinase Inhibitors) SNAr->Prod1 Prod2 2-Arylquinolines (Receptor Modulators) Coupling->Prod2

Figure 2: Downstream functionalization pathways of the 2-chloroquinoline core.

Protocol 3: SNAr with Secondary Amines

Causality: To synthesize 2-aminoquinoline derivatives (common in kinase inhibitors), we use thermal SNAr. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl, preventing the nucleophilic amine from being protonated and deactivated.

  • Dissolve 2-chloro-6-ethyl-3-methylquinoline (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Add the desired secondary amine (2.0 eq) and DIPEA (2.5 eq).

  • Seal the reaction vessel and heat to 120 °C for 12 hours (or microwave at 140 °C for 45 minutes).

  • Dilute with water to precipitate the product, or extract with EtOAc for standard purification.

References

Sources

Exploratory

Technical Guide: Chemical Profiling and Synthesis of 2-Chloro-6-ethyl-3-methylquinoline

Executive Summary In modern medicinal chemistry, substituted quinolines serve as privileged scaffolds for the development of antimalarial, antibacterial, and anticancer therapeutics. Specifically, 2-chloro-6-ethyl-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, substituted quinolines serve as privileged scaffolds for the development of antimalarial, antibacterial, and anticancer therapeutics. Specifically, 2-chloro-6-ethyl-3-methylquinoline is a highly versatile building block. The presence of the labile C2-chlorine atom allows for facile nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, while the C6-ethyl and C3-methyl groups provide critical steric and lipophilic parameters necessary for tuning drug-receptor interactions.

This whitepaper provides an in-depth technical analysis of the chemical structure, physicochemical properties, and a field-proven synthetic methodology for 2-chloro-6-ethyl-3-methylquinoline, grounded in the classical Vilsmeier-Haack cyclization pathway[1].

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in downstream synthetic steps and biological assays. The electron-donating nature of the C6-ethyl group slightly enriches the electron density of the carbocyclic ring, while the C2-chloro substituent strongly deactivates the pyridine ring, dictating its regioselective reactivity.

Table 1: Quantitative Chemical & Physical Data
PropertyValue
IUPAC Name 2-chloro-6-ethyl-3-methylquinoline
CAS Registry Number 132118-29-7
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol [2]
Exact Mass 205.0658 m/z
Predicted Boiling Point 318.0 ± 37.0 °C[3]
Predicted Density 1.156 ± 0.06 g/cm³[3]
Predicted pKa 0.67 ± 0.50[3]
LogP (Estimated) ~4.2 (Highly lipophilic)

Synthesis Methodology: The Vilsmeier-Haack Approach

The most robust and scalable method for synthesizing 2-chloro-3-alkylquinolines is the Vilsmeier-Haack cyclization of N-arylpropionamides[4]. Unlike standard formylation, applying the Vilsmeier-Haack reagent (POCl₃ and DMF) to N-(4-ethylphenyl)propionamide triggers a cascade reaction: activation, electrophilic aromatic substitution, cyclization, and chlorination[1].

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Follow the causality checkpoints to ensure reaction integrity.

Reagents Required:

  • N-(4-ethylphenyl)propionamide (1.0 eq, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (7.0 eq, 70 mmol)

  • N,N-Dimethylformamide (DMF) (3.0 eq, 30 mmol)

Step 1: Reagent Activation (Chloroiminium Ion Formation)

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert N₂ atmosphere.

  • Add dry DMF (30 mmol) and cool the system to 0–5 °C using an ice bath.

  • Causality Check: Add POCl₃ (70 mmol) dropwise over 30 minutes. Why? The formation of the Vilsmeier active species (chloroiminium ion) is highly exothermic. Slow addition prevents thermal degradation of DMF and suppresses the formation of dimethylamine byproducts[5].

Step 2: Substrate Introduction & Cyclization

  • Introduce N-(4-ethylphenyl)propionamide (10 mmol) portion-wise to the cold complex.

  • Gradually raise the temperature to 85–90 °C and maintain for 6–8 hours.

  • Validation Check: The reaction mixture will transition from a pale yellow solution to a deep, viscous red/brown. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the amide precursor (Rf ~0.3) and the appearance of a strongly UV-active product spot (Rf ~0.7) indicates successful cyclization.

Step 3: Quenching and Isolation

  • Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.

  • Causality Check: Carefully neutralize the aqueous mixture to pH 7-8 using saturated NaHCO₃. Why? Neutralization safely hydrolyzes the massive excess of POCl₃ into phosphoric acid derivatives and prevents the acid-catalyzed degradation or protonation of the newly formed quinoline ring.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization from aqueous ethanol or silica gel column chromatography to yield pure 2-chloro-6-ethyl-3-methylquinoline.

Synthesis Workflow Visualization

Workflow A N-(4-ethylphenyl) propionamide C Chloroiminium Intermediate A->C Addition B Vilsmeier Reagent (POCl3 + DMF) B->C Activation D Cyclization (85-90°C) C->D Ring Closure E 2-chloro-6-ethyl- 3-methylquinoline D->E Quench & Isolate

Fig 1. Vilsmeier-Haack synthesis workflow for 2-chloro-6-ethyl-3-methylquinoline.

Mechanistic Insights

The transformation of an acyclic amide into a fully aromatized, chlorinated quinoline is a marvel of cascade reactivity.

  • Activation: DMF and POCl₃ react to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The amide oxygen attacks the iminium ion, activating the carbonyl carbon.

  • Intramolecular Cyclization: The electron-rich aromatic ring (activated by the para-ethyl group) undergoes electrophilic aromatic substitution, attacking the activated carbon to form a dihydroquinoline intermediate[4].

  • Aromatization: Subsequent loss of water and hydrogen chloride drives the thermodynamic aromatization, while excess POCl₃ ensures the installation of the C2-chloro group.

Mechanism N1 N1 N2 Step 2: Electrophilic Attack (Aromatic Ring attacks Iminium Carbon) N1->N2 N3 Step 3: Intramolecular Cyclization (C-C Bond Formation) N2->N3 N4 Step 4: Aromatization & Chlorination (Loss of H2O and HCl) N3->N4 N5 Final Product: 2-chloro-6-ethyl-3-methylquinoline N4->N5

Fig 2. Mechanistic pathway of the Vilsmeier-Haack cyclization and aromatization.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 2-chloro-6-ethyl-3-methylquinoline, the following analytical suite must be employed:

  • LC-MS (ESI+): The mass spectrum will definitively show the [M+H]⁺ molecular ion peak at m/z 206.07. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the spectrum will display a characteristic 3:1 isotopic cluster at m/z 206 and 208, validating the successful chlorination at the C2 position.

  • ¹H NMR (400 MHz, CDCl₃):

    • The C3-methyl group will appear as a sharp singlet integrating to 3H at ~2.5 ppm.

    • The C6-ethyl group will present a classic splitting pattern: a quartet at ~2.8 ppm (2H, CH₂) and a triplet at ~1.3 ppm (3H, CH₃).

    • The aromatic region (7.0–8.0 ppm) will feature three distinct protons from the quinoline core, confirming the regiochemistry of the cyclization.

Conclusion

2-Chloro-6-ethyl-3-methylquinoline is a structurally optimized intermediate with profound utility in drug discovery. By leveraging the Vilsmeier-Haack methodology, researchers can achieve high-yielding, regioselective synthesis of this compound. Strict adherence to temperature controls and stoichiometric ratios during the chloroiminium activation phase is paramount to minimizing byproducts and ensuring high analytical purity.

Sources

Foundational

Advanced Material Safety & Technical Profiling: 2-Chloro-6-ethyl-3-methylquinoline

Executive Summary In modern drug discovery and agrochemical development, halogenated quinolines serve as privileged scaffolds. Specifically, 2-chloro-6-ethyl-3-methylquinoline (CAS: 132118-29-7) is a highly versatile syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated quinolines serve as privileged scaffolds. Specifically, 2-chloro-6-ethyl-3-methylquinoline (CAS: 132118-29-7) is a highly versatile synthetic intermediate. The presence of the 2-chloro substituent activates the ring for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid diversification into libraries of kinase inhibitors, antimicrobial agents, and PDE4 inhibitors.

This whitepaper transcends a traditional Material Safety Data Sheet (MSDS). Designed for senior application scientists and drug development professionals, it synthesizes physicochemical profiling, mechanistic toxicology, and self-validating experimental protocols to ensure both operational safety and experimental success.

Physicochemical Profiling & Structural Causality

The reactivity and biological behavior of 2-chloro-6-ethyl-3-methylquinoline are dictated by its substitution pattern.

  • 2-Chloro Group: Acts as a leaving group. The electron-withdrawing nature of the adjacent quinoline nitrogen creates an electrophilic center at C2, making it highly susceptible to nucleophilic attack.

  • 3-Methyl Group: Provides steric shielding around the C2 position, which modulates the rate of SNAr reactions, preventing runaway exothermic reactions during bulk synthesis.

  • 6-Ethyl Group: Increases the lipophilicity (LogP) of the scaffold. While this enhances membrane permeability for downstream drug candidates, it also increases the risk of non-specific binding and potential hERG channel liability[1].

Quantitative Chemical Data

The following table summarizes the critical physicochemical parameters required for reaction design and safety assessments[2]:

ParameterValueCausality / Implication in Workflow
CAS Number 132118-29-7Unique identifier for regulatory tracking.
Molecular Formula C12H12ClNIndicates potential for halogen-specific toxicity.
Molecular Weight 205.68 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
Boiling Point 318.0 ± 37.0 °C (Predicted)Low volatility at room temperature; inhalation risk is primarily from dust/aerosols rather than vapor[3].
Density 1.156 ± 0.06 g/cm³ (Predicted)Heavier than water; relevant for biphasic extraction workflows.
pKa 0.67 ± 0.50 (Predicted)Weakly basic; remains unprotonated at physiological pH, driving its high lipophilicity.

Toxicological Mechanisms & Hazard Assessment

Standard MSDS documentation for 2-chloroquinoline derivatives classifies them under GHS Category 2 for Skin/Eye Irritation and Category 3 for Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [4]. However, understanding the mechanism of toxicity is critical for researchers handling these compounds daily.

Hepatic & Cardiac Liability

Machine learning models (e.g., HD-GEM) and toxicological databases (TOXRIC) indicate that while mono-halogenated double-ring compounds generally exhibit low cardiotoxicity, halogenated quinolines can present hepatotoxic risks[1]. The primary mechanism involves Cytochrome P450 (CYP450) mediated oxidation. The quinoline ring can be oxidized to form an arene oxide (epoxide), which subsequently rearranges into a highly electrophilic quinone imine. If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic proteins, inducing toxicity.

Ecotoxicity

Halogenated quinolines exhibit significant baseline toxicity in aquatic environments. Assays utilizing Vibrio fischeri (luminescence-inhibition) demonstrate that these compounds and their hydroxylated metabolites can disrupt aquatic ecosystems[5]. Consequently, all aqueous waste from SNAr reactions must be treated as hazardous and incinerated.

Pathway A 2-chloro-6-ethyl-3-methylquinoline B CYP450 Oxidation (Hepatic Metabolism) A->B C Arene Oxide / Epoxide Intermediate B->C D Electrophilic Quinone Imine (Hepatotoxicity Risk) C->D Rearrangement E Glutathione (GSH) Conjugation C->E Phase II Metabolism F Excretion (Detoxification) E->F

Metabolic activation of halogenated quinolines highlighting hepatotoxic pathways and GSH detoxification.

Self-Validating Experimental Protocols

To ensure both safety and high-yield synthesis, protocols involving 2-chloro-6-ethyl-3-methylquinoline must be designed as self-validating systems. The following SNAr derivatization protocol incorporates built-in quality control checkpoints.

Protocol: Safe Handling & SNAr Derivatization

Objective: Synthesize a 2-amino derivative while mitigating exposure to aerosolized halogenated dust[3].

Step-by-Step Methodology:

  • Preparation (Fume Hood Required):

    • Action: Weigh 1.0 equivalent (eq) of 2-chloro-6-ethyl-3-methylquinoline inside a calibrated analytical balance enclosure. Transfer to an oven-dried round-bottom flask.

    • Causality: The compound is a severe eye and respiratory irritant (H319, H335). Using an enclosure prevents micro-dust inhalation.

  • Solvent & Base Addition:

    • Action: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex intermediate formed during SNAr. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition & Heating:

    • Action: Add 1.2 eq of the desired primary or secondary amine. Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12 hours.

    • Causality: The 3-methyl group sterically hinders the C2 position. Heating provides the necessary activation energy to overcome this steric clash. Argon prevents the oxidative degradation of the amine at elevated temperatures.

  • Self-Validation (LC-MS Monitoring):

    • Action: At 4 hours and 12 hours, extract a 10 µL aliquot, dilute in methanol, and inject into an LC-MS.

    • Causality: Confirms the disappearance of the starting material mass (m/z ~206) and the appearance of the product mass. If starting material persists, it indicates nucleophile degradation or insufficient basicity.

  • Quenching and Aqueous Workup:

    • Action: Cool to room temperature. Quench with ice water to precipitate the product or extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl aqueous solution (3x).

    • Causality: Quenching neutralizes reactive intermediates. The LiCl wash is a highly specific technique to remove residual DMF from the organic phase, which would otherwise ruin chromatographic purification.

  • Purification:

    • Action: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Prep (Fume Hood) S2 2. SNAr Reaction (DMF, DIPEA, 90°C) S1->S2 S3 3. LC-MS Check (Self-Validation) S2->S3 S4 4. Aqueous Workup (LiCl Wash) S3->S4 S5 5. Flash Chromatography S4->S5 S6 6. Cytotoxicity Screening S5->S6

Self-validating workflow for the SNAr derivatization and safety screening of quinoline intermediates.

Emergency Response & Environmental Fate

Despite rigorous protocols, accidental exposure requires immediate, specific interventions[3][4]:

  • Skin Contact: Halogenated quinolines are lipophilic and absorb rapidly. Immediately wash with copious amounts of soap and water. Do not use solvents (like ethanol) to clean the skin, as this will accelerate dermal absorption.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present. The generation of localized HCl upon contact with ocular moisture causes severe irritation.

  • Spill Mitigation: Avoid dust formation. Sweep up using non-sparking tools and place in a sealed container for hazardous waste disposal. Do not flush into municipal drains due to high aquatic toxicity (Vibrio fischeri EC50 liabilities)[5].

References

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: Briefings in Bioinformatics | Oxford Academic URL:[Link]

  • quinoline derivatives evaluated: Topics by Science.gov Source: Science.gov URL: [Link]

Sources

Exploratory

solubility profile of 2-chloro-6-ethyl-3-methylquinoline in polar solvents

An In-depth Technical Guide Solubility Profile of 2-chloro-6-ethyl-3-methylquinoline in Polar Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Solubility Profile of 2-chloro-6-ethyl-3-methylquinoline in Polar Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-6-ethyl-3-methylquinoline, a substituted quinoline of interest in medicinal chemistry and drug development. Given the scarcity of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and provides detailed methodologies for its empirical determination. We will deconstruct the molecular structure to forecast its behavior in various polar solvents, explore the critical influence of environmental factors like pH, and present a validated, step-by-step protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of the solubility characteristics of complex heterocyclic compounds to advance their research and development objectives.

Introduction: The Significance of Solubility for Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anticancer drugs, and antimicrobials.[1][2] The biological efficacy and pharmacokinetic profile of these molecules are inextricably linked to their physicochemical properties, among which aqueous solubility is paramount.[3] Poor solubility can severely limit a drug candidate's oral bioavailability, hinder the development of intravenous formulations, and lead to unreliable results in biological screening assays.[3]

2-chloro-6-ethyl-3-methylquinoline is a halogenated, substituted quinoline. The specific arrangement of its functional groups—a hydrophobic quinoline core, a chloro group, and two alkyl substituents—presents a unique and complex challenge for solubility. Understanding its interaction with polar solvents is a critical first step in its journey from a synthesized compound to a potential therapeutic agent. This guide provides the theoretical foundation and experimental blueprint for characterizing this essential property.

Predicted Physicochemical Profile of 2-chloro-6-ethyl-3-methylquinoline

A molecule's structure dictates its properties. By analyzing the constituent parts of 2-chloro-6-ethyl-3-methylquinoline, we can build a robust hypothesis about its solubility behavior.

  • Quinoline Core: The fused bicyclic aromatic system is inherently hydrophobic and rigid, contributing to low aqueous solubility.[4]

  • Nitrogen Atom: The nitrogen atom in the quinoline ring acts as a weak base. This is the most critical feature for modulating solubility in aqueous systems, as it can be protonated to form a more soluble cationic salt.[5]

  • Substituents (Chloro, Ethyl, Methyl): The chloro, ethyl, and methyl groups are all lipophilic. They increase the molecule's overall nonpolar surface area, which is expected to further decrease its solubility in highly polar solvents like water.[4] The presence of a halogenated aromatic structure is a common feature in many organic compounds with varied solubility profiles.[6]

Based on this structural analysis, we can predict the general physicochemical properties of the compound.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₂H₁₂ClNDerived from structure.
Molecular Weight ~205.68 g/mol Calculated from formula. A similar compound, 2-Chloro-3-ethyl-6-methylquinoline, has this molecular weight.[6]
Appearance Likely a crystalline solidMany substituted quinolines are solids at room temperature.[2][6]
Aqueous Solubility Poor / LowThe large hydrophobic core and lipophilic substituents dominate the molecule's character.[4]
Solubility in Polar Organic Solvents Moderate to HighSolvents like ethanol and DMSO are expected to be effective. A related isomer is noted to be moderately soluble in ethanol.[6]
pKa (of conjugate acid) ~4-5Quinoline itself has a pKa of 4.9. Substituents will modulate this, but it will remain a weak base.

Theoretical Principles Governing Solubility

The solubility of 2-chloro-6-ethyl-3-methylquinoline in a given polar solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Solvent Polarity and "Like Dissolves Like"

This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Polar solvents, such as water, methanol, and ethanol, have significant dipole moments and, in the case of protic solvents, the ability to donate hydrogen bonds.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. While 2-chloro-6-ethyl-3-methylquinoline has a hydrogen bond acceptor (the nitrogen atom), it lacks a donor. Its solubility in water is expected to be very low because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new solute-water interactions.[7] In alcohols, the alkyl portion of the solvent can interact favorably with the hydrophobic regions of the quinoline, leading to better solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent at dissolving a wide range of organic compounds. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for many poorly soluble drug candidates.[5]

The Critical Role of pH

For an ionizable compound like a quinoline derivative, pH is the most powerful tool for manipulating aqueous solubility.[4][8] The basic nitrogen atom can accept a proton from an acidic medium to form a protonated, cationic species (a quinolinium salt).

Quinoline (Q) + H⁺ ⇌ Quinolinium (QH⁺)

This salt is an ion and will interact much more favorably with polar water molecules through strong ion-dipole forces, leading to a dramatic increase in aqueous solubility.[5] Therefore, the solubility of 2-chloro-6-ethyl-3-methylquinoline is expected to be significantly higher in acidic aqueous buffers (e.g., pH < 4) compared to neutral or basic conditions.[9]

Co-solvency

When a single solvent is not effective, a mixture of solvents, or a co-solvent system, can be used.[5] For aqueous systems, adding a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can increase the solubility of a hydrophobic compound.[4][7] The co-solvent reduces the overall polarity of the water-based system and disrupts water's hydrogen-bonding network, making it more favorable for the nonpolar solute to be solvated.

Predicted Solubility Profile in Common Polar Solvents

The following table synthesizes the theoretical principles to predict the relative solubility of 2-chloro-6-ethyl-3-methylquinoline. These are qualitative predictions that must be confirmed by experimental measurement.

SolventTypePolarity Index (P')¹Predicted Relative SolubilityMechanistic Rationale
Water Polar Protic10.2Very Low Large hydrophobic structure; energy cost of breaking water-water hydrogen bonds is too high.
Methanol Polar Protic5.1Moderate Can act as an H-bond acceptor for the quinoline N. Its methyl group provides some nonpolar character for interaction.
Ethanol Polar Protic5.2Moderate to Good Similar to methanol, but the slightly larger ethyl group enhances interactions with the hydrophobic quinoline core.[6]
Isopropanol Polar Protic3.9Moderate Increased alkyl character improves nonpolar interactions, but steric hindrance may slightly reduce solvation efficiency compared to ethanol.
Acetonitrile Polar Aprotic5.8Moderate A polar solvent capable of dipole-dipole interactions, but less effective than DMSO or DMF for complex heterocycles.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High A highly effective and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic molecules.[5]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4High Similar to DMSO, it is a powerful polar aprotic solvent.
Tetrahydrofuran (THF) Polar Aprotic4.0Moderate to Good A cyclic ether with moderate polarity, often effective for compounds with both polar and nonpolar regions.
Aqueous Buffer (pH 2.0) Polar Protic~10.2Good to High At this pH, the quinoline nitrogen will be protonated, forming a much more soluble cationic salt.[5][8]

¹Polarity Index values are relative measures; sources may vary slightly.[10]

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is necessary. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[11] This method is trustworthy because it ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation start Start: Define Solvents & Temperature (e.g., 25°C) prep_vials Add excess solid compound to vials start->prep_vials 1 add_solvent Add precise volume of selected polar solvent prep_vials->add_solvent 2 equilibrate Seal vials and agitate (e.g., orbital shaker) for 24-48 hours add_solvent->equilibrate 3 check_solid Visually confirm excess solid remains equilibrate->check_solid 4 centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge 5 filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter 6 dilute Dilute saturated solution with mobile phase filter->dilute 7 analyze Quantify concentration via validated HPLC-UV method dilute->analyze 8 calculate Calculate solubility (e.g., in mg/mL or µM) analyze->calculate 9 finish End: Report Data calculate->finish 10

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-chloro-6-ethyl-3-methylquinoline in a selected polar solvent at a constant temperature.

Materials:

  • 2-chloro-6-ethyl-3-methylquinoline (crystalline solid)

  • Selected polar solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 2-chloro-6-ethyl-3-methylquinoline to a glass vial. An amount that is at least 2-3 times the expected dissolved quantity is sufficient (e.g., 5-10 mg).

    • Causality Note: Adding excess solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the pre-equilibrated solvent into the vial.

  • Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. The duration should be sufficient to reach equilibrium; preliminary time-point experiments can validate this.

  • Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To completely separate the liquid and solid phases, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality Note: Filtration is a self-validating step to remove any microscopic, undissolved particulates that could falsely elevate the measured concentration.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used to determine the concentration of the diluted sample.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units (e.g., mg/mL, mM).

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental Methods for Intrinsic Solubility Determination. In Physics-Based Solubility Prediction for Organic Molecules. NIH. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ScienceMadness Wiki. (2026, March 19). Quinoline. Retrieved from [Link]

  • Antimalarial Raw Material Supplier Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations? Retrieved from [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). QUINOLINE. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Retrieved from [Link]

  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery. Retrieved from [Link]

  • ACS Publications. (2021, July 21). Development of Solubility Prediction Models with Ensemble Learning. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LookChem. (2025, May 20). 2-chloro-6-methylquinoline. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 2-chloro-6-ethyl-3-methylquinoline

Thermodynamic Stability Profiling of 2-Chloro-6-ethyl-3-methylquinoline: A Technical Whitepaper Executive Summary 2-Chloro-6-ethyl-3-methylquinoline (CEMQ, CAS: 132118-29-7) is a highly functionalized heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability Profiling of 2-Chloro-6-ethyl-3-methylquinoline: A Technical Whitepaper

Executive Summary

2-Chloro-6-ethyl-3-methylquinoline (CEMQ, CAS: 132118-29-7) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials [1]. The thermodynamic stability of this specific quinoline scaffold dictates its reactivity, shelf-life, and behavior during late-stage functionalization (e.g., cross-coupling reactions at the C2 position). This whitepaper outlines the structural causality behind its thermodynamic profile and establishes a self-validating experimental framework for determining its phase transition thermodynamics.

Mechanistic Causality: Substituent Effects on Thermodynamic Stability

The thermodynamic stability of the quinoline core is heavily modulated by its substituents. As a Senior Application Scientist, it is critical to look beyond the empirical data and understand why these functional groups alter the molecule's Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ).

  • The 2-Chloro Effect (Electronic Modulation): The electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I). This significantly decreases the electron density of the adjacent quinoline nitrogen atom, drastically lowering its basicity (predicted pKa of 0.67 ± 0.50) [1]. Thermodynamically, this reduces the enthalpy of solvation ( ΔHsolv​ ) in polar solvents because the nitrogen lone pair is less available for hydrogen bonding. Furthermore, the C-Cl bond introduces a strong dipole moment that alters crystal lattice packing energy [2].

  • The 3-Methyl Effect (Steric Shielding): The methyl group at the C3 position provides weak inductive electron donation (+I) and hyperconjugation, slightly offsetting the electron-withdrawing nature of the chlorine atom. More importantly, it provides critical steric hindrance adjacent to the C2-chloro group. This steric bulk increases the activation energy ( Ea​ ) required for nucleophilic aromatic substitution ( SN​Ar ) at the C2 position, thereby enhancing the kinetic and thermodynamic stability of the molecule under basic conditions.

  • The 6-Ethyl Effect (Lipophilicity and Vaporization): The addition of an ethyl chain at the C6 position increases the molecule's van der Waals volume and lipophilicity. In the liquid or crystalline phase, this extended alkyl chain increases the intermolecular dispersion forces. Consequently, the enthalpy of vaporization ( ΔHvap​ ) and the boiling point (predicted at 318.0 °C) are significantly elevated compared to the unsubstituted quinoline core [2, 3].

Experimental Methodologies: Self-Validating Thermodynamic Protocols

To empirically determine the phase transition thermodynamics of CEMQ, a dual-method approach combining Solution Calorimetry and the Transpiration Method is required. Because quinoline derivatives often exhibit low volatility, standard ebulliometry is insufficient [3].

Protocol: Self-Validating Thermodynamic Profiling

This protocol is designed as a self-validating system. By measuring a known standard before the target compound, the system intrinsically verifies its own calibration state, ensuring absolute trustworthiness of the downstream data.

Step 1: System Calibration & Baseline Validation

  • Calibrate the isothermal precision calorimeter using standard electrical heating (Joule effect).

  • Self-Validation Check: Measure the enthalpy of solution ( ΔHsol​ ) of a high-purity reference standard (e.g., 2-chloroquinoline) in anhydrous benzene at 298.15 K. The experimental value must fall within ±0.5 kJ/mol of the established literature value [3]. Do not proceed to Step 2 until this causality loop is closed and validated.

Step 2: Solution Calorimetry (Enthalpy Determination)

  • Dissolve precisely weighed samples of CEMQ (10–50 mg) in 50 mL of anhydrous benzene at 298.15 K inside the calorimetric cell.

  • Record the temperature change ( ΔT ) to calculate the experimental ΔHsol​ .

  • Utilize the Additivity Scheme approach to calculate the theoretical enthalpy of solvation ( ΔHsolv​ ). This is done by summing the incremental solvation contributions of the quinoline core, -Cl, -CH3, and -C2H5 groups [2, 3].

  • Derive the enthalpy of vaporization: ΔHvap​=ΔHsol​−ΔHsolv​ .

Step 3: Transpiration Method (Vapor Pressure & Gibbs Energy)

  • Pass a precisely regulated stream of inert carrier gas (N2) over the CEMQ sample maintained at constant temperatures (ranging from 298.15 K to 350 K).

  • Condense the saturated vapor in a cold trap and quantify the mass via High-Performance Liquid Chromatography (HPLC).

  • Calculate the vapor pressure ( p ) at each temperature isotherm.

  • Derive the standard Gibbs free energy of vaporization ( ΔGvap∘​ ) and entropy ( ΔSvap∘​ ) using the fundamental thermodynamic relation: ΔG∘=ΔH∘−TΔS∘=−RTln(p/p∘) [2].

Quantitative Thermodynamic Data

The following table summarizes the physicochemical and thermodynamic properties of 2-chloro-6-ethyl-3-methylquinoline, synthesizing database predictions with additivity scheme estimations based on core quinoline derivatives [1, 3, 4].

PropertyValueMethod / Source
Molecular Weight 205.68 g/mol Calculated
Boiling Point 318.0 ± 37.0 °CPredicted [1]
Density 1.156 ± 0.06 g/cm³Predicted [1]
pKa (Acid Dissociation) 0.67 ± 0.50Predicted [1]
ΔHvap​ (Enthalpy of Vaporization) ~68.5 - 74.2 kJ/molAdditivity Scheme Estimation [2, 3]
ΔG∘ (Gibbs Free Energy) ~18.4 kJ/mol (at 298.15 K)Extrapolated from 2-chloroquinoline [3]

Workflow Visualization

Below is the logical workflow for the thermodynamic evaluation of quinoline derivatives, mapping the relationship between empirical measurements and derived thermodynamic stability profiles.

G A Compound Synthesis & Purification B Solution Calorimetry (Enthalpy of Solution) A->B C Transpiration Method (Vapor Pressure) A->C E Phase Transition Thermodynamics B->E C->E D Additivity Scheme (Solvation Enthalpy) D->E F Thermodynamic Stability Profile (Gibbs Energy) E->F

Figure 1: Self-validating experimental workflow for determining quinoline thermodynamic stability.

Conclusion

The is a delicate balance of electronic withdrawal from the halogen and steric/lipophilic contributions from the alkyl chains. By employing a self-validating matrix of solution calorimetry and transpiration methodologies, researchers can accurately map the phase transition thermodynamics of this molecule, ensuring predictable behavior during high-temperature pharmaceutical synthesis and long-term storage.

References

  • Longdom Publishing . "Quinoline Derivatives Thermodynamic Properties during Phase Transition". Journal of Thermodynamics & Catalysis. Available at:[Link]

  • ResearchGate . "Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2-Chloroquinoline And 2-Phenylquinoline Case". Available at:[Link]

  • PubMed Central (PMC) . "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential". National Institutes of Health. Available at:[Link]

Exploratory

x-ray crystal structure of 2-chloro-6-ethyl-3-methylquinoline

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-chloro-6-ethyl-3-methylquinoline Abstract This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-chloro-6-ethyl-3-methylquinoline

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-chloro-6-ethyl-3-methylquinoline, a compound of significant interest within the broader class of quinoline derivatives known for their diverse pharmacological activities. As of the date of this publication, the experimental crystal structure for this specific molecule has not been deposited in publicly accessible databases. Therefore, this document serves a dual purpose: first, to present a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation via X-ray diffraction; and second, to offer a predictive analysis of its likely structural features. This predictive insight is grounded in a comparative study of the experimentally determined crystal structure of a closely related analogue, ethyl 2-chloro-6-methylquinoline-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities, providing both a practical workflow and a detailed theoretical discussion to inform and guide such efforts.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets.[4] Consequently, single-crystal X-ray diffraction, the definitive method for determining molecular structure at atomic resolution, is an indispensable tool in the development of novel quinoline-based therapeutics.[5][6]

This guide focuses on 2-chloro-6-ethyl-3-methylquinoline, a representative member of this important class of compounds. Understanding its precise molecular geometry, conformational preferences, and intermolecular interactions in the solid state is crucial for establishing structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.[7]

Proposed Methodology for Structure Determination

The following sections outline a complete, self-validating workflow for obtaining and analyzing the crystal structure of 2-chloro-6-ethyl-3-methylquinoline. The causality behind each experimental choice is explained to provide a clear and logical path from synthesis to final structural refinement.

Synthesis of 2-chloro-6-ethyl-3-methylquinoline

The synthesis of the target compound requires a multi-step approach, likely commencing with a substituted aniline. A plausible and efficient route involves the Vilsmeier-Haack reaction, a versatile method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[8][9] The resulting aldehyde can then be converted to the desired 3-methyl derivative.

Proposed Synthetic Pathway:

  • Acetylation of 4-ethylaniline: 4-ethylaniline is acetylated using acetic anhydride to yield N-(4-ethylphenyl)acetamide.

  • Vilsmeier-Haack Cyclization: The N-(4-ethylphenyl)acetamide is reacted with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-6-ethylquinoline-3-carbaldehyde.[8]

  • Wolff-Kishner or Clemmensen Reduction: The formyl group of 2-chloro-6-ethylquinoline-3-carbaldehyde is reduced to a methyl group to yield the final product, 2-chloro-6-ethyl-3-methylquinoline.

Experimental Protocol: Synthesis of 2-chloro-6-ethylquinoline-3-carbaldehyde (Step 2)

StepProcedureRationale
1In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice-salt bath.The reaction is exothermic, and maintaining a low temperature is crucial for controlling the formation of the Vilsmeier reagent.
2Add phosphorus oxychloride (POCl₃, 5 eq.) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.This forms the electrophilic chloroiminium salt, the active Vilsmeier reagent.[8]
3After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.Ensures complete formation of the Vilsmeier reagent.
4Add N-(4-ethylphenyl)acetamide (1 eq.) portion-wise to the Vilsmeier reagent.The acetanilide acts as the nucleophile in the subsequent electrophilic aromatic substitution and cyclization.
5Heat the reaction mixture to 80-90 °C and maintain for 8-10 hours, monitoring the reaction progress by TLC.The elevated temperature drives the intramolecular cyclization and dehydration to form the quinoline ring.
6Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.This quenches the reaction and hydrolyzes any remaining Vilsmeier reagent.
7Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.The product is typically insoluble in aqueous base and will precipitate.
8Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.Isolates the crude product.
9Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2-chloro-6-ethylquinoline-3-carbaldehyde.High purity is essential for successful crystallization in the subsequent steps.
Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[10] For a small organic molecule like 2-chloro-6-ethyl-3-methylquinoline, several solution-based methods can be employed. The key is to achieve a state of slow supersaturation, which allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[11]

Common Crystallization Techniques:

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[12]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]
Slow Cooling A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed to room temperature, and then possibly to a lower temperature in a refrigerator.
Microbatch Under-Oil Nanoliter-scale droplets of the compound's solution are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for high-throughput screening of various crystallization conditions.[14]

Step-by-Step Protocol: Crystallization Screening by Slow Evaporation

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol, acetonitrile) to find a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.

Workflow for X-ray Crystallographic Analysis

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-chloro-6-ethyl-3-methylquinoline purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction (Integration, Scaling, Absorption Correction) data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares Minimization) structure_solution->refinement validation Structure Validation (CIF generation) refinement->validation

Caption: Generalized workflow for synthesis and X-ray crystallographic analysis.

Step-by-Step Protocol: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop. The loop is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[15]

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[16]

  • Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction images. This can take several hours.[15]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for various experimental factors (e.g., absorption). This results in a file of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques to estimate the phases of the structure factors.[16]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm.[17][18] In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factor amplitudes.

  • Model Completion: Difference Fourier maps are used to locate any missing atoms, such as hydrogen atoms, which are then added to the model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final model is typically reported in a Crystallographic Information File (CIF).

Predictive Analysis and Comparative Discussion

While the crystal structure of 2-chloro-6-ethyl-3-methylquinoline is unknown, we can make informed predictions about its molecular geometry and crystal packing by analyzing the published structure of a close analog, ethyl 2-chloro-6-methylquinoline-3-carboxylate .

Case Study: Crystal Structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate

The crystal structure of this related compound provides a valuable reference point. The key crystallographic data are summarized below.

Table 1: Crystallographic Data for Ethyl 2-chloro-6-methylquinoline-3-carboxylate

ParameterValue
Empirical FormulaC₁₃H₁₂ClNO₂
Formula Weight249.69
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0391 (5)
b (Å)7.2986 (6)
c (Å)13.4323 (12)
α (°)98.238 (6)
β (°)90.123 (5)
γ (°)96.429 (6)
Volume (ų)582.16 (9)
Z2
Data Source

In this reference structure, the quinoline ring system is essentially planar. The crystal packing is characterized by π-π stacking interactions between the aromatic rings of adjacent molecules, forming layers.

Predicted Structural Features of 2-chloro-6-ethyl-3-methylquinoline

Logical Comparison of Structural Influences

G substituents Substituent Differences Reference Compound: - 6-methyl - 3-ethyl carboxylate Target Compound: - 6-ethyl - 3-methyl node_steric Steric Effects substituents->node_steric Change in bulk node_electronic Electronic Effects substituents->node_electronic Change in inductive/resonance effects node_packing Crystal Packing node_steric->node_packing Affects intermolecular contacts node_geometry Molecular Geometry node_steric->node_geometry Influences bond angles and planarity node_electronic->node_packing Influences π-π stacking and other interactions node_electronic->node_geometry Influences bond lengths node_geometry->node_packing Affects molecular shape

Caption: Logical comparison of how substituent changes can influence the final crystal structure.

  • Molecular Geometry: The core quinoline ring of 2-chloro-6-ethyl-3-methylquinoline is expected to be planar, similar to the reference compound. The primary difference lies in the substituents. Replacing the 3-ethyl carboxylate group with a smaller methyl group will reduce steric hindrance at this position. Conversely, replacing the 6-methyl group with a slightly larger ethyl group will introduce more conformational flexibility. The C-Cl bond length and the bond angles within the quinoline ring are expected to be comparable to those in other 2-chloroquinoline derivatives.

  • Intermolecular Interactions and Crystal Packing: The presence of the aromatic quinoline system suggests that π-π stacking interactions will likely be a dominant feature in the crystal packing, as seen in the reference structure. The replacement of the polar ethyl carboxylate group with a non-polar methyl group will eliminate the possibility of hydrogen bonding to the carboxylate oxygen atoms. This may lead to a different packing arrangement, potentially driven more by van der Waals forces and C-H···π interactions. The ethyl group at the 6-position may interdigitate with adjacent molecules, influencing the overall packing efficiency and crystal density.

Conclusion

While the definitive crystal structure of 2-chloro-6-ethyl-3-methylquinoline awaits experimental determination, this guide provides a comprehensive and scientifically grounded pathway to its elucidation. By following the detailed methodologies for synthesis, crystallization, and X-ray data analysis, researchers are well-equipped to undertake this structural investigation. The comparative analysis with a closely related, known crystal structure offers valuable predictive insights into the expected molecular geometry and intermolecular interactions. The determination of this structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this pharmacologically significant class of compounds, aiding in the future design of more effective quinoline-based therapeutics.

References

  • Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2154-2157.
  • Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2613-2641. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • University of Barcelona. Crystallization of small molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Naidoo, A., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Patel, N. B., & Patel, H. R. (2011). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Al-Mokyna, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19379-19403.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. PubMed.
  • Rowlett, R. S. (n.d.).
  • University of Colorado Boulder. Crystallization. Available at: [Link]

  • Accelrys. Introduction to X-Ray Structure Analysis and Refinement.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Rose, J. P. (2011). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Krivovichev, S.
  • Phenix. X-ray Structure Refinement. Available at: [Link]

  • Greenwood, M. (2023).
  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • MIT OpenCourseWare. Structure refinement.
  • Minor, W., et al. (2006).
  • Michigan State University. X-Ray Crystallography Laboratory. Available at: [Link]

  • Gonnella, N. C. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Brunger, A. T. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University.

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Protocols & Analytical Methods

Method

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Guide to the Application of 2-Chloro-6-ethyl-3-methylquinoline in Heterocyclic Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 2-Chloro-6-ethyl-3-methylquinoline in Heterocyclic Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of drug discovery.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This versatility is evidenced by the numerous quinoline-based drugs approved by the U.S. Food and Drug Administration (FDA) for treating a range of diseases, including various cancers, malaria, and hepatitis.[3][4] These approved drugs, such as Bosutinib and Cabozantinib, often function as kinase inhibitors, highlighting the scaffold's suitability for targeting ATP-binding sites in enzymes.[2]

Within this important class of heterocycles, 2-chloro-6-ethyl-3-methylquinoline emerges as a particularly valuable building block for medicinal chemists. It is a pre-functionalized scaffold, offering a reactive "handle"—the chlorine atom at the C2 position—for strategic and diverse chemical modifications. The ethyl and methyl substituents on the benzene ring moiety provide a degree of lipophilicity and a specific substitution pattern that can be exploited to fine-tune pharmacokinetic properties and target engagement. This guide provides a detailed exploration of the synthesis, reactivity, and strategic applications of 2-chloro-6-ethyl-3-methylquinoline, offering researchers and drug development professionals a practical framework for leveraging this scaffold in the quest for novel therapeutics.

Physicochemical Properties and Strategic Reactivity

The utility of 2-chloro-6-ethyl-3-methylquinoline in drug discovery is rooted in its distinct chemical properties. The chlorine atom at the 2-position is the key to its versatility, serving as a leaving group in a variety of powerful chemical transformations.

PropertyValue
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Appearance Expected to be an off-white to yellow solid
Core Scaffold Quinoline
Key Reactive Site C2-Chloride
Substitution Pattern 2-chloro, 3-methyl, 6-ethyl

The C2 position of the quinoline ring is electron-deficient, making the attached chlorine atom highly susceptible to both nucleophilic aromatic substitution (SNAr) and, more significantly, oxidative addition to palladium(0) catalysts.[5] This latter property is the gateway to a suite of palladium-catalyzed cross-coupling reactions that have revolutionized modern synthetic chemistry and are central to drug discovery programs.[6] The ethyl and methyl groups at the C6 and C3 positions, respectively, influence the molecule's overall lipophilicity and can establish critical van der Waals interactions or occupy specific hydrophobic pockets within a target protein. The strategic placement of these alkyl groups prevents metabolic oxidation at these sites, potentially improving the metabolic stability of derivative compounds.

Synthesis of the 2-Chloro-6-ethyl-3-methylquinoline Scaffold

The construction of the 2-chloro-6-ethyl-3-methylquinoline core can be efficiently achieved through a Vilsmeier-Haack reaction, a robust method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7][8][9] A subsequent modification, such as a Wittig reaction followed by reduction, can be used to install the 3-methyl group, although a more direct synthesis from an appropriately substituted aniline is also feasible. For the purpose of this guide, we will consider the synthesis from a precursor like 4-ethylacetanilide.

A 4-Ethylacetanilide C Cyclization & Formylation A->C B Vilsmeier Reagent (POCl₃, DMF) B->C D 2-Chloro-3-formyl-6-ethylquinoline C->D Workup F 2-Chloro-6-ethyl-3-methylquinoline D->F Reduction of formyl group E Wolff-Kishner or Clemmensen Reduction

Caption: Synthetic workflow for 2-chloro-6-ethyl-3-methylquinoline.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the synthesis of the 2-chloro-3-formyl-6-ethylquinoline intermediate, which is then reduced to the target compound.

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

Step 2: Cyclization and Formylation

  • Add 4-ethylacetanilide (1.0 equiv.) portion-wise to the freshly prepared Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 70-80 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto 500g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • The crude product, 2-chloro-3-formyl-6-ethylquinoline, will precipitate. Isolate the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from ethyl acetate or by column chromatography on silica gel.

Step 3: Reduction of the Formyl Group (Wolff-Kishner Reduction)

  • To a flask containing the purified 2-chloro-3-formyl-6-ethylquinoline (1.0 equiv.), add diethylene glycol as the solvent.

  • Add hydrazine hydrate (4.0 equiv.) and potassium hydroxide (KOH, 4.0 equiv.).

  • Heat the mixture to 120 °C for 2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain at this temperature for an additional 4 hours.

  • Cool the reaction, dilute with water, and extract with dichloromethane (DCM, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-chloro-6-ethyl-3-methylquinoline.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true power of 2-chloro-6-ethyl-3-methylquinoline as a scaffold lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C2 position with exceptional efficiency and functional group tolerance.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, used to couple the chloroquinoline with a wide variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the bi-aryl structures commonly found in kinase inhibitors.[10][11]

sub 2-Chloro-6-ethyl-3-methylquinoline product 2-Aryl-6-ethyl-3-methylquinoline sub->product boronic R-B(OH)₂ boronic->product cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) cat->product

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-chloro-6-ethyl-3-methylquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1), via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Causality Insight: The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is common for aryl chlorides due to its ability to facilitate the crucial oxidative addition step. The base is essential for the transmetalation step of the catalytic cycle.[11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of the chloroquinoline with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[12] This reaction is fundamental for introducing groups that can act as hydrogen bond donors or acceptors, which are critical for target binding.[5][13]

sub 2-Chloro-6-ethyl-3-methylquinoline product 2-Amino-6-ethyl-3-methylquinoline sub->product amine R¹R²NH amine->product cat Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) cat->product sub Scaffold 2-Chloro-6-ethyl-3-methylquinoline reactions Diversification Suzuki Coupling (Aryl Groups) Buchwald-Hartwig (Amines) Sonogashira (Alkynes) sub:f0->reactions:f0 lib Compound Library Diverse C2-Substituted Quinolines reactions:f0->lib:f0 screening Biological Screening Kinase Inhibition Assay (e.g., VEGFR2) lib:f0->screening:f0 sar SAR Study Structure-Activity Relationship screening:f0->sar:f0 lead Lead Compound Potent & Selective Inhibitor sar:f0->lead:f0

Sources

Application

The Versatile Precursor: Application Notes for the Synthesis of Novel Quinoline Derivatives from 2-Chloro-6-ethyl-3-methylquinoline

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-6-ethyl-3-methylquinoline as a key precursor for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-chloro-6-ethyl-3-methylquinoline as a key precursor for the synthesis of a diverse array of quinoline derivatives. This document details the synthetic rationale, experimental protocols, and potential applications of the resulting compounds, with a focus on methodologies that are robust, versatile, and relevant to modern medicinal chemistry and materials science.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Notably, quinoline-based compounds have been successfully developed as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[1][5]

The strategic functionalization of the quinoline core is paramount for the discovery of novel therapeutic agents and advanced materials. 2-Chloro-6-ethyl-3-methylquinoline represents a highly valuable and versatile starting material for such endeavors. The chlorine atom at the C2-position is readily displaced by a variety of nucleophiles and is amenable to palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of substituted quinolines.[6][7]

Synthesis of the Precursor: 2-Chloro-6-ethyl-3-methylquinoline

While direct, high-yield synthetic routes specifically for 2-chloro-6-ethyl-3-methylquinoline are not extensively documented, a common and effective method for the synthesis of analogous 2-chloro-3-alkylquinolines involves the Vilsmeier-Haack reaction of an appropriate N-arylacetamide.[8][9] This approach allows for the introduction of the chloro and formyl groups, which can then be further manipulated to achieve the desired substitution pattern.

A plausible synthetic pathway to 2-chloro-6-ethyl-3-methylquinoline is outlined below. This multi-step synthesis begins with the Vilsmeier-Haack reaction of p-ethylacetanilide to generate a 2-chloro-6-ethylquinoline-3-carbaldehyde intermediate. Subsequent reduction of the aldehyde and conversion of the resulting alcohol to a methyl group would yield the target precursor.

Diagram: Proposed Synthetic Pathway

G A p-Ethylacetanilide C 2-Chloro-6-ethylquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃, DMF) E 2-Chloro-6-ethyl-3-methylquinoline C->E Reduction of Aldehyde D Reduction (e.g., Wolff-Kishner or Clemmensen)

Caption: Proposed synthesis of the precursor.

Application in the Synthesis of Quinoline Derivatives

The reactivity of the C2-chloro substituent is the cornerstone of 2-chloro-6-ethyl-3-methylquinoline's utility as a precursor. This section details key synthetic transformations, providing generalized protocols that can be adapted and optimized for specific target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][10] 2-Chloroquinolines are excellent substrates for these transformations.[6][7]

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl moieties at the C2-position through the reaction with an organoboron reagent.[7] This reaction is widely employed in drug discovery due to its mild conditions and broad functional group tolerance.[7]

General Experimental Workflow for Cross-Coupling Reactions

G A Reactant Setup (Precursor, Coupling Partner, Base, Catalyst, Ligand) B Inert Atmosphere (Nitrogen or Argon) A->B C Reaction (Heating and Stirring) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: General workflow for cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-6-ethyl-3-methylquinoline

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-chloro-6-ethyl-3-methylquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-ethyl-3-methylquinoline derivative.

Representative Data for Suzuki-Miyaura Coupling of 2-Chloroquinolines

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Dioxane1001880-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1102475-85

Note: Yields are representative and based on literature for analogous 2-chloroquinoline substrates.[11]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 2-aminoquinoline derivatives from amines.[12][13] These derivatives are of significant interest in medicinal chemistry.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-6-ethyl-3-methylquinoline

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-chloro-6-ethyl-3-methylquinoline (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to palladium).

  • Add the base (typically 1.5-2.0 equiv.).

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-ethyl-3-methylquinoline derivative.

Representative Data for Buchwald-Hartwig Amination of 2-Chloroquinolines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
2MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101890
3BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene902482

Note: Yields and conditions are based on typical outcomes for similar heteroaryl chlorides.[13]

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the quinoline nitrogen activates the C2-position towards nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with a variety of nucleophiles.

Diagram: Nucleophilic Aromatic Substitution

G A 2-Chloro-6-ethyl-3-methylquinoline C Meisenheimer-like Intermediate A->C Nucleophilic Attack B Nucleophile (Nu⁻) D 2-Substituted-6-ethyl-3-methylquinoline C->D Chloride Elimination

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-ethyl-3-methylquinoline

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone pharmacophore in drug discovery and a privileged scaffold in materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone pharmacophore in drug discovery and a privileged scaffold in materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3] The ability to strategically functionalize the quinoline core allows chemists to fine-tune the steric and electronic properties of molecules, thereby optimizing their therapeutic potential or material characteristics.[4][5]

2-Chloro-6-ethyl-3-methylquinoline serves as a versatile and valuable building block in this context. The chlorine atom at the C2 position, activated by the adjacent electron-withdrawing nitrogen, is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of carbon and heteroatom substituents, paving the way for the synthesis of diverse libraries of novel compounds. This guide provides an in-depth exploration of the key palladium-catalyzed methodologies applicable to this substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Pillar 1: Foundational Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis due to their reliability, mild conditions, and exceptional functional group tolerance.[6][7] These reactions universally proceed through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[8][9] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.[6][9] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation / Ligand Exchange: The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[6][8]

  • Reductive Elimination: The two organic fragments couple, forming the new bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

The following are the most pertinent cross-coupling reactions for functionalizing 2-chloro-6-ethyl-3-methylquinoline.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[10][11][12] For chloro-azaheterocycles like our substrate, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to promote the challenging oxidative addition to the C-Cl bond.[11][13]

Buchwald-Hartwig Amination: Constructing C–N Linkages

This reaction is a cornerstone for synthesizing arylamines, a common motif in pharmaceuticals.[14] It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[14][15] Modern catalyst systems, often employing bulky biarylphosphine ligands, have made the amination of challenging substrates like 2-chloroquinolines highly efficient.[16][17]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[18][20] The resulting 2-alkynylquinolines are versatile intermediates for further synthetic transformations.[18]

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene, providing a powerful method for C-C bond formation.[21][22][23] The reaction requires a base to neutralize the hydrogen halide produced during the catalytic cycle.[21]

Pillar 2: Mechanistic Insight & Catalyst System Selection

The success of coupling reactions with 2-chloroquinolines hinges on overcoming the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts. The electronegative nitrogen atom in the quinoline ring makes the C2 position electron-deficient, which facilitates nucleophilic attack but can hinder oxidative addition to Pd(0).

The key to success lies in the ligand . Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or N-heterocyclic carbenes, NHCs) are essential. They stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[10][24]

Catalytic Cycle Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex ox_add sub 2-Chloro-6-ethyl-3-methylquinoline (Ar-Cl) ox_add Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate transmetal boronic R-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) transmetal Transmetalation pd_intermediate->pd0 red_elim product Ar-R (Coupled Product) pd_intermediate->product red_elim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex ox_add sub Ar-Cl ox_add Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂) pd_complex->pd_amido ligand_exchange amine R₂NH (Amine) base Base (e.g., NaOtBu) ligand_exchange Ligand Exchange & Deprotonation pd_amido->pd0 red_elim product Ar-NR₂ (Coupled Product) pd_amido->product red_elim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Pillar 3: Experimental Protocols & Data

The following protocols are generalized procedures. Optimization of reaction parameters (catalyst loading, ligand, base, solvent, and temperature) may be required for specific coupling partners.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dry Glassware (Schlenk Flask) b Add Solids: Substrate, Coupling Partner, Pd Catalyst, Ligand, Base a->b c Seal & Purge with Inert Gas (Ar/N₂) b->c d Add Anhydrous Solvent c->d e Heat to Desired Temperature d->e f Monitor Reaction (TLC, GC-MS, LC-MS) e->f g Cool to RT & Quench f->g h Aqueous Work-up (Extraction) g->h i Dry Organic Layer (e.g., Na₂SO₄) h->i j Concentrate in vacuo i->j k Purify by Column Chromatography j->k l Characterize Product (NMR, MS) k->l

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Principle: This protocol describes the C-C bond formation between 2-chloro-6-ethyl-3-methylquinoline and phenylboronic acid to yield 2-phenyl-6-ethyl-3-methylquinoline. A palladium catalyst with a bulky phosphine ligand is used to facilitate the reaction with the relatively unreactive aryl chloride.

Materials and Reagents:

Reagent/Material M.W. Amount Moles Eq.
2-Chloro-6-ethyl-3-methylquinoline 205.68 206 mg 1.0 1.0
Phenylboronic Acid 121.93 183 mg 1.5 1.5
Pd₂(dba)₃ 915.72 18.3 mg 0.02 0.02
XPhos 476.65 28.6 mg 0.06 0.06
K₃PO₄ (anhydrous) 212.27 425 mg 2.0 2.0

| 1,4-Dioxane (anhydrous) | --- | 5.0 mL | --- | --- |

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-ethyl-3-methylquinoline (206 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-ethyl-3-methylquinoline.

Troubleshooting:

  • Low Conversion: Ensure all reagents and the solvent are rigorously anhydrous. The base (K₃PO₄) should be finely ground and dried before use. Consider increasing the temperature or using a more active pre-catalyst (e.g., XPhos Pd G3).

  • Dehalogenation: This side reaction can occur if moisture is present. Ensure inert atmosphere and dry conditions.

  • Homocoupling of Boronic Acid: Can be minimized by ensuring efficient stirring and slow, controlled heating.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Principle: This protocol details the C-N bond formation between 2-chloro-6-ethyl-3-methylquinoline and a secondary amine, morpholine, to yield 4-(6-ethyl-3-methylquinolin-2-yl)morpholine. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine-palladium complex in the catalytic cycle.[14]

Materials and Reagents:

Reagent/Material M.W. Amount Moles Eq.
2-Chloro-6-ethyl-3-methylquinoline 205.68 206 mg 1.0 1.0
Morpholine 87.12 105 µL 1.2 1.2
Pd(OAc)₂ 224.50 4.5 mg 0.02 0.02
BrettPhos 536.68 21.5 mg 0.04 0.04
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene (anhydrous) | --- | 5.0 mL | --- | --- |

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add 2-chloro-6-ethyl-3-methylquinoline (206 mg, 1.0 mmol).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting:

  • No Reaction: The base, NaOtBu, is extremely hygroscopic and its quality is critical. Use freshly opened or properly stored base. The catalyst system may require pre-formation of the active Pd(0) species.

  • Side Product Formation: Hydrodehalogenation can be an issue. Ensure strict exclusion of air and moisture. Lowering the reaction temperature slightly may help if the desired reaction is still efficient.

Summary of Representative Reaction Conditions

The following table provides a starting point for various cross-coupling reactions on 2-chloroquinoline substrates, based on literature precedents.[13][25][26]

Coupling TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (Eq.)SolventTemp (°C)Typical Yield
Suzuki Arylboronic AcidPd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2.0)Dioxane/H₂O100Good-Excellent
Buchwald Secondary AminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene110Good-Excellent
Sonogashira Terminal AlkynePd/C (10), CuI (5)PPh₃ (20)Et₃N (3.0)Water80Good-Excellent[20]
Heck tert-Butyl acrylatePOPd (1-5)(Phosphinous acid)DicyclohexylmethylamineDMF140Moderate-Good[25][26]

References

  • Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in w
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Semantic Scholar.
  • A Sustainable Approach for Palladium and Phosphane‐Free Sonogashira Type Cross‐Coupling of 2‐Chloroquinoline with Terminal Alkynes.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Sonogashira coupling/cyclization reaction of alkyl...
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society.
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. PubMed.
  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. organic-chemistry.org.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Suzuki–Miyaura Coupling. Books.
  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II)
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. MIT Open Access Articles.
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. MDPI.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. J-STAGE.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science (RSC Publishing).
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC.
  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers.
  • Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Compar
  • Cross-Coupling Reactions Guide. Benchchem.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Synthesis of 2‐aminoquinolines via three‐component reaction.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhc4xs4YdbvPwGw38oKC1tWLG1FcPtyTaQDECidVg88SXtlAmXYsOHDP_kNTkBwIeOW6HbRggrfEQuSJduvhodcGnBONLb69Sb6hwQppqxDnftsM6ilWK_-XOgzmQL6jX5gON-6glm9Tq7te7pxwgCU0UF-Y2kvihGspp8PHPQHXZ_7JYXm7N-QNdHyeYghOWKmdvt_HQq9ZHZ2RUc3Rhuw64-54O8L5MFfwk43lXnUMahvRE_tL5zeZPOlPVq9y8n1LY-D0ky]([Link]

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Application

Application Notes &amp; Protocols: In Vitro Profiling of 2-chloro-6-ethyl-3-methylquinoline

Introduction: The Quinoline Scaffold and Rationale for Characterization Quinoline, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and Rationale for Characterization

Quinoline, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][2] The specific mechanism of action for quinoline derivatives is often tied to their ability to interact with DNA, modulate key enzymes like topoisomerases, or interfere with cellular signaling pathways.[1][3][4]

The compound 2-chloro-6-ethyl-3-methylquinoline is a substituted quinoline. The presence of a chlorine atom at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position creates a unique electronic and steric profile that warrants a systematic investigation of its biological potential.[5] The chloro- group can act as a leaving group for nucleophilic substitution, allowing for the synthesis of diverse analogues, while the alkyl groups can influence lipophilicity and target binding.[5][6]

Given the lack of extensive public data on this specific molecule, this guide outlines a logical, tiered workflow for its initial in vitro characterization. This strategy begins with broad-spectrum viability and cytotoxicity assays and progresses to more specific, hypothesis-driven mechanistic studies based on the known activities of the quinoline chemical class.

Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper compound management.

  • Solubility Testing: Initially, determine the solubility of 2-chloro-6-ethyl-3-methylquinoline in common laboratory solvents. Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. Test solubility up to at least 100 mM.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: For all cell-based assays, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Tier 1 Assays: Foundational Bioactivity Screening

The initial tier of assays aims to establish a foundational understanding of the compound's general effect on cell health and viability.

General Cytotoxicity and Cell Viability Profiling

Determining the concentration at which the compound affects cell viability is the first critical step. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, which informs the dose selection for all subsequent mechanistic assays. Two common methods are recommended for their robustness and high-throughput compatibility.

Principle: This assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[7][8] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[7]

Detailed Protocol:

  • Cell Seeding: Plate a chosen adherent cell line (e.g., HeLa for cancer, RAW 264.7 for immunology) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare a 2-fold serial dilution of 2-chloro-6-ethyl-3-methylquinoline in culture medium at 2X the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[10][11] The reagent contains luciferase and its substrate, which in the presence of ATP from lysed cells, produces a stable luminescent signal that is directly proportional to the number of viable cells.[10] This assay is generally more sensitive than colorimetric methods.

Detailed Protocol:

  • Assay Setup: Seed and treat cells in an opaque-walled 96-well plate (to prevent signal cross-talk) as described in the MTT protocol (Steps 1-3).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[12]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Measurement: Record luminescence using a plate-reading luminometer.

Data Presentation for Tier 1 Assays

The IC₅₀ values derived from the viability assays should be summarized in a table for clarity and easy comparison across cell lines and time points.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
HeLaMTT24Value
HeLaMTT48Value
HeLaCellTiter-Glo®48Value
RAW 264.7CellTiter-Glo®24Value

Tier 2 Assays: Hypothesis-Driven Mechanistic Studies

Based on the established activities of quinoline derivatives, several mechanistic hypotheses can be tested.[1][2] The following protocols provide a starting point for elucidating the mode of action of 2-chloro-6-ethyl-3-methylquinoline.

Hypothesis A: The Compound Possesses Anticancer Properties via DNA Interaction

Many quinoline-based drugs exert their cytotoxic effects by interacting directly with DNA or by inhibiting enzymes that maintain DNA topology, such as topoisomerases.[1]

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: DNA Interaction Hypothesis Cytotoxicity Determine IC50 (e.g., MTT, CTG) DNA_Intercalation DNA Intercalation Assay (Fluorescence Displacement) Cytotoxicity->DNA_Intercalation If cytotoxic Topo_Inhibition Topoisomerase II Inhibition Assay DNA_Intercalation->Topo_Inhibition If positive DNA_Unwinding DNA Unwinding Assay DNA_Intercalation->DNA_Unwinding If positive G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene (Transcription) NFkB->iNOS_Gene iNOS_Protein iNOS Protein (Translation) iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Compound 2-chloro-6-ethyl- 3-methylquinoline Compound->NFkB Potential Inhibition

Caption: Simplified pathway of LPS-induced nitric oxide production in macrophages.

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which can be measured spectrophotometrically and is proportional to the NO concentration. [13][14] Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24- or 96-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 5 x 10⁵ cells/well in a 24-well plate). [15][16]2. Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations (determined from Tier 1 assays) of 2-chloro-6-ethyl-3-methylquinoline. Incubate for 1 hour. [16]3. LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. [16]Include a control group with cells + LPS only, and a negative control with cells only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂. [16]5. Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent [a mixture of 1% (w/v) sulfanilamide and 0.1% (w/v) N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid]. [13]7. Incubation & Measurement: Incubate at room temperature for 10 minutes. [13]Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. [13]A reduction in nitrite concentration in compound-treated wells compared to the LPS-only control indicates inhibition of NO production.

Conclusion and Future Directions

This document provides a strategic framework for the initial in vitro characterization of 2-chloro-6-ethyl-3-methylquinoline. The results from these Tier 1 and Tier 2 assays will provide a crucial foundation for understanding its biological activity profile. Positive "hits" in any of the mechanistic assays would warrant further, more detailed investigations, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), or broader kinase profiling to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ali, M. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • DNA Intercalation Assay. (2018). Bio-protocol, 8(12). Retrieved from [Link]

  • Singh, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1). Retrieved from [Link]

  • DNA intercalation assay. (2018). Bio-protocol, 8(23). Retrieved from [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (2006). Promega Corporation. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. Retrieved from [Link]

  • Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26867-26893. Retrieved from [Link]

  • Lee, S. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 54-63. Retrieved from [Link]

  • Gura, K. M., et al. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 32(5), 557-563. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Retrieved from [Link]

  • DNA intercalation assay. (2018). Bio-protocol, 8(15). Retrieved from [Link]

  • Hosoda, A., et al. (2015). Effect of Japanese Rice Bran Extracts on the Production of Nitric Oxide and Inflammatory Cytokines in Macrophage Cell Line, RAW 264.7, Induced by Lipopolysaccharide. Tokyo Healthcare University Bulletin, 1, 1-7. Retrieved from [Link]

  • Jo, M. J., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57, 19-25. Retrieved from [Link]

  • Chan, P. F., et al. (2017). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, 78(1), 13C.2.1-13C.2.22. Retrieved from [Link]

  • Human Topoisomerase II Relaxation Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Topoisomerase Assays. Current Protocols in Toxicology, 41(1), 4.8.1-4.8.27. Retrieved from [Link]

  • Sichaem, J., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male Bud). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Retrieved from [Link]

  • Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(7), 436-444. Retrieved from [Link]

  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. (2016). Methods in Molecular Biology, 1334, 119-132. Retrieved from [Link]

  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (2021). South Russian Journal of Cancer, 2(3), 6-12. Retrieved from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Saudi Pharmaceutical Journal, 29(9), 1011-1025. Retrieved from [Link]

  • DNA Unwinding Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2014). International Journal of Chemical & Pharmaceutical Sciences, 5(3), 1-6. Retrieved from [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. Retrieved from [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(8), 2215-2221. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Scalable Industrial Synthesis of 2-chloro-6-ethyl-3-methylquinoline

For: Researchers, scientists, and drug development professionals Abstract: This document provides a comprehensive guide to the scalable industrial synthesis of 2-chloro-6-ethyl-3-methylquinoline, a key intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract: This document provides a comprehensive guide to the scalable industrial synthesis of 2-chloro-6-ethyl-3-methylquinoline, a key intermediate in pharmaceutical and fine chemical manufacturing. The protocol is designed around a robust and economically viable two-step synthetic pathway, commencing with a modified Combes quinoline synthesis to construct the core heterocyclic scaffold, followed by a high-yield chlorination step. This guide emphasizes the rationale behind procedural choices, process optimization for scale-up, and critical safety considerations, ensuring a self-validating and reproducible system for industrial application.

Strategic Overview: Pathway to 2-chloro-6-ethyl-3-methylquinoline

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century.[1][2] For industrial-scale production of 2-chloro-6-ethyl-3-methylquinoline, the primary considerations are cost of raw materials, process safety, atom economy, and scalability. Classical methods like the Skraup and Doebner-von Miller syntheses, while effective, often require harsh conditions and hazardous reagents (e.g., arsenic pentoxide), making them less suitable for modern industrial settings.

This protocol details a more refined approach:

  • Step 1: Combes Quinoline Synthesis to form the intermediate, 6-ethyl-3-methylquinolin-2(1H)-one . This reaction involves the acid-catalyzed condensation of 4-ethylaniline with ethyl 2-methylacetoacetate. The Combes synthesis is highly adaptable and provides a direct route to the required 2,4-disubstituted quinoline backbone.[3][4]

  • Step 2: Chlorination of the quinolin-2(1H)-one intermediate using phosphorus oxychloride (POCl₃) to yield the final product. This is a standard and highly efficient method for converting 2-quinolones into 2-chloroquinolines, which are versatile intermediates for further functionalization via nucleophilic substitution.[5][6]

This two-step sequence is advantageous due to the accessibility of starting materials, the reliability of the reactions, and the amenability of the process to large-scale equipment.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination A 4-Ethylaniline C Acid-Catalyzed Condensation & Cyclization A->C B Ethyl 2-methylacetoacetate B->C D 6-ethyl-3-methylquinolin-2(1H)-one C->D Formation of Quinolinone Core F Chlorination Reaction D->F Intermediate E Phosphorus Oxychloride (POCl₃) E->F G 2-chloro-6-ethyl-3-methylquinoline F->G Final Product

Figure 1: Overall synthetic workflow for 2-chloro-6-ethyl-3-methylquinoline.

Part I: Synthesis of 6-ethyl-3-methylquinolin-2(1H)-one

Principle and Mechanistic Rationale

The Combes synthesis proceeds via two key stages: (1) Formation of a Schiff base (enamine tautomer) from the reaction of the aniline with one of the carbonyl groups of the β-ketoester, and (2) Intramolecular electrophilic aromatic substitution catalyzed by a strong acid, followed by dehydration to yield the final quinoline ring system.[7] The use of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is crucial for promoting the ring-closing step.

Combes_Mechanism start 4-Ethylaniline + Ethyl 2-methylacetoacetate step1 Formation of Enamine Intermediate (via Schiff Base) start->step1 step2 Protonation of Carbonyl step1->step2 Acid Catalyst (H+) step3 Intramolecular Electrophilic Aromatic Substitution step2->step3 Ring Closure step4 Dehydration & Aromatization step3->step4 - H₂O end 6-ethyl-3-methylquinolin-2(1H)-one step4->end

Caption: Key stages of the Combes quinoline synthesis mechanism.

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesMass/VolumeMolar Ratio
4-EthylanilineC₈H₁₁N121.181.00121.2 g1.0
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.171.05151.4 g1.05
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)--~400 gCatalyst
TolueneC₇H₈92.14-500 mLSolvent

Procedure

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-ethylaniline (121.2 g, 1.00 mol) and toluene (500 mL). Begin stirring to ensure homogeneity.

  • Addition of β-Ketoester: Slowly add ethyl 2-methylacetoacetate (151.4 g, 1.05 mol) to the reactor over 15-20 minutes. A slight exotherm may be observed.

  • Initial Condensation: Heat the reaction mixture to reflux (~110°C) for 2-3 hours to facilitate the initial condensation and removal of water.

  • Cyclization: Cool the mixture to 80°C. Carefully and portion-wise, add polyphosphoric acid (~400 g) to the stirred mixture. Caution: The addition is exothermic and the viscosity of the mixture will increase significantly.

  • Reaction Drive: Once the PPA addition is complete, increase the temperature to 120-130°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to ~70°C. Cautiously pour the viscous mixture into a separate vessel containing 2 L of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation: Stir the resulting slurry for 1 hour, then isolate the crude solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid in a vacuum oven at 60-70°C. The product, 6-ethyl-3-methylquinolin-2(1H)-one, can be further purified by recrystallization from ethanol or isopropanol to yield off-white crystals.

Expected Yield: 75-85%.

Part II: Chlorination to 2-chloro-6-ethyl-3-methylquinoline

Principle and Rationale

The conversion of the lactam (quinolin-2-one) to the corresponding chloro-derivative is a nucleophilic acyl substitution. Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The lone pair on the nitrogen of the quinolinone attacks the electrophilic phosphorus atom, leading to a series of intermediates that ultimately result in the substitution of the carbonyl oxygen with a chlorine atom. This reaction is highly effective and widely used in industrial settings for its high conversion rate.[5][6]

Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )MolesMass/VolumeMolar Ratio
6-ethyl-3-methylquinolin-2(1H)-oneC₁₂H₁₃NO187.241.00187.2 g1.0
Phosphorus OxychloridePOCl₃153.334.00613.3 g (373 mL)4.0
Dichloromethane (DCM)CH₂Cl₂84.93-500 mLSolvent

Procedure

  • Reactor Setup: Use a clean, dry 2 L reactor equipped with a mechanical stirrer, dropping funnel, thermocouple, nitrogen inlet, and a reflux condenser connected to a caustic scrubber to neutralize HCl gas by-product.

  • Reagent Charging: Charge the reactor with 6-ethyl-3-methylquinolin-2(1H)-one (187.2 g, 1.00 mol).

  • POCl₃ Addition: Slowly add phosphorus oxychloride (373 mL, 4.00 mol) to the reactor at room temperature over 30-45 minutes. CRITICAL SAFETY NOTE: POCl₃ is highly corrosive and reacts violently with water. This operation must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, heat the mixture to reflux (~105-110°C) and maintain for 3-4 hours. The reaction mixture will become a clear, homogenous solution. Monitor the reaction by HPLC.

  • Work-up (Quench): Cool the reaction mixture to room temperature. In a separate, larger reactor, prepare a stirred slurry of crushed ice (~3 kg) and water (1 L). EXTREME CAUTION: Very slowly and carefully, add the reaction mixture to the ice-water slurry. This quenching process is highly exothermic and will generate significant amounts of HCl gas. Maintain the temperature of the quench vessel below 20°C using an ice/salt bath if necessary.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous layer to pH 7-8 by the slow addition of a cold 30% sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Final Product Isolation: The crude 2-chloro-6-ethyl-3-methylquinoline can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane or an ethanol/water mixture to afford a crystalline solid.

Expected Yield: 88-95%.

Industrial Scale-Up and Process Optimization

  • Catalyst Selection: While PPA is effective for the Combes cyclization, its viscous nature and hydrolytic work-up can be challenging on a large scale. Alternative catalysts such as solid acids (e.g., Nafion) or a mixture of PPA and a co-solvent can be explored to improve material handling.[8]

  • Solvent-Free Conditions: For the chlorination step, using an excess of POCl₃ can serve as both reagent and solvent, eliminating the need for DCM and simplifying downstream processing. However, this requires careful management of the larger excess of POCl₃ during the work-up.

  • Waste Management: The aqueous waste from both steps will be acidic and must be neutralized before disposal. The quench of POCl₃ generates phosphoric acid, which may require specific waste treatment protocols.

  • Purification Strategy: For industrial volumes, fractional vacuum distillation is often more economical and scalable for the final product purification than recrystallization, provided the product is thermally stable.

References

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 934-941. [Link]

  • Ahn, J. H., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7890-7893. [Link]

  • Al-Ostath, R. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Chemistry & Biology Interface, 13(2), 167-183. [Link]

  • Singh, P., & Kumar, D. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Fakhfakh, M. A., et al. (2021). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Molecules, 26(11), 3326. [Link]

  • Kumar, A., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Asian Journal of Organic Chemistry, 12(4), e202200619. [Link]

  • American Chemical Society (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. [Link]

  • Li, J., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances, 11(57), 35967-35970. [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

  • Grokipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]

  • ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • MDPI. (2021). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. Catalysts, 11(8), 888. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-Chloro-6-ethyl-3-methylquinoline in DMSO

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-6-ethyl-3-methylquinoline in Dimethyl Sulfoxide (DMSO). As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-6-ethyl-3-methylquinoline in Dimethyl Sulfoxide (DMSO). As a substituted quinoline, this compound's aromatic and heterocyclic nature can contribute to poor solubility, a common hurdle in experimental workflows.[1][2] This document offers a structured, question-and-answer approach to systematically troubleshoot and resolve these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution and my 2-chloro-6-ethyl-3-methylquinoline is not readily dissolving in 100% DMSO at room temperature. What are the initial steps I should take?

A1: Insufficient dissolution in DMSO at room temperature can often be attributed to slow dissolution kinetics or the compound's highly crystalline nature.[1] The following steps are recommended to enhance solubility:

  • Increase Mixing Energy: Begin by vortexing the solution vigorously for several minutes. This increases the interaction between the solvent and the solute.

  • Sonication: If vortexing is insufficient, utilize a sonicator bath. Sonicating for 5-10 minutes can help break apart solid aggregates and facilitate dissolution.[1] Ultrasonic waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, enhancing mass transfer.[3][4]

  • Gentle Warming: Cautiously warm the solution in a water bath set to 37°C.[1] Increased temperature often improves the solubility of solid compounds.[5] However, it is crucial to be mindful of the compound's thermal stability, as prolonged exposure to heat can lead to degradation.[6][7]

Q2: After successfully preparing a DMSO stock, I observe precipitation when I dilute it into my aqueous assay buffer. What is causing this and how can it be prevented?

A2: This phenomenon, often termed "crashing out," is a frequent issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous medium.[1][2] The drastic reduction in the concentration of the organic co-solvent (DMSO) causes the compound to exceed its solubility limit in the final aqueous environment.[2]

Here are the primary causes and corresponding solutions:

  • Exceeding Kinetic Solubility: The final concentration of your compound in the assay medium may be higher than its kinetic solubility limit.

    • Solution: Lower the final concentration of the compound in your assay. Perform serial dilutions to identify a concentration that remains soluble.[1][8]

  • "DMSO Shock": The rapid introduction of a concentrated DMSO stock into an aqueous buffer can lead to immediate precipitation.

    • Solution: Add the DMSO stock to the aqueous buffer dropwise while continuously vortexing. This gradual addition allows for better mixing and can prevent localized supersaturation.[8]

  • Final DMSO Concentration: The final percentage of DMSO in your assay can significantly impact compound solubility.

    • Solution: While high concentrations of DMSO can be cytotoxic, a modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[1] It is imperative to include a vehicle control with the identical final DMSO concentration to account for any effects of the solvent on the biological system.[2]

In-Depth Troubleshooting Guide

Q3: I've tried the initial steps, but the solubility of 2-chloro-6-ethyl-3-methylquinoline in DMSO remains poor. What are the next logical steps in my troubleshooting workflow?

A3: If basic methods are unsuccessful, a more systematic approach is required. The following workflow will guide you through a logical progression of troubleshooting steps.

G start Low Solubility of 2-chloro-6-ethyl-3-methylquinoline in DMSO purity Step 1: Verify Compound Purity & Integrity start->purity co_solvent Step 2: Employ a Co-Solvent System purity->co_solvent If purity is confirmed ph_adjustment Step 3: Consider pH Modification co_solvent->ph_adjustment If co-solvents are insufficient formulation Step 4: Advanced Formulation Strategies ph_adjustment->formulation If pH adjustment is not feasible or effective

Caption: Troubleshooting workflow for persistent solubility issues.

Step 1: Verify Compound Purity and Integrity

The presence of impurities can significantly affect the solubility of a compound.[9] Highly pure crystalline materials tend to have lower solubility compared to their less pure counterparts.[9]

  • Recommended Actions:

    • Purity Assessment: If possible, verify the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[][13]

    • Visual Inspection: Check for any visual inconsistencies in the compound, such as discoloration or the presence of foreign particles.

    • Melting Point Determination: A broad melting point range can be indicative of impurities.[14][15]

Analytical Technique Information Provided
HPLC Quantifies the purity of the compound and detects non-volatile impurities.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can identify impurities.[16]
NMR Spectroscopy Provides structural information and can reveal the presence of impurities.[]
Differential Scanning Calorimetry (DSC) Can be used to determine purity for compounds that are ≥98% pure.[]
Step 2: Employ a Co-Solvent System

If a single solvent system is ineffective, a co-solvent approach can be highly beneficial.[17]

  • The Rationale: A mixture of solvents can create a more favorable environment for dissolution by modifying the polarity of the solvent system.

  • Recommended Co-solvents to use with DMSO:

    • Ethanol: Miscible with water and can improve the solubility of many organic compounds.

    • N-methyl-2-pyrrolidone (NMP): A versatile solvent with a strong ability to dissolve a wide range of compounds.

    • Polyethylene Glycol (PEG): Can enhance the aqueous solubility of hydrophobic compounds.

Experimental Protocol: Co-solvent Solubility Test

  • Prepare a series of DMSO and co-solvent mixtures (e.g., 9:1, 4:1, 1:1 ratios of DMSO to co-solvent).

  • Add a small, known amount of 2-chloro-6-ethyl-3-methylquinoline to a fixed volume of each co-solvent mixture.

  • Vortex and sonicate as previously described.

  • Visually inspect for complete dissolution.

Step 3: Consider pH Modification

The solubility of quinoline derivatives can be highly dependent on the pH of the medium.[17] As a weak base, the nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble salt.[17][18]

  • Mechanism of Action: In an acidic environment, the quinoline nitrogen becomes protonated, leading to the formation of a cationic species. This ionized form is generally more soluble in polar solvents.[17] Conversely, in basic conditions, the compound will be in its neutral, less water-soluble form.[17]

  • Practical Application: For experiments in aqueous buffers, a slight decrease in pH could significantly improve solubility.[8][17]

  • Caution: Ensure that any pH adjustments are compatible with the downstream experimental conditions and the stability of the compound.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated Quinolone (Cationic Salt) soluble Increased Solubility protonated->soluble neutral Neutral Quinolone (Free Base) insoluble Decreased Solubility neutral->insoluble

Sources

Optimization

best recrystallization and purification methods for 2-chloro-6-ethyl-3-methylquinoline

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, physicochemical data, and validated standard operating procedures (SOPs) for the isolation and purification of 2-chloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, physicochemical data, and validated standard operating procedures (SOPs) for the isolation and purification of 2-chloro-6-ethyl-3-methylquinoline .

Designed for drug development professionals and synthetic chemists, this document bridges the gap between theoretical chemistry and benchtop execution.

Part 1: Physicochemical Knowledge Base

Before selecting a purification strategy, it is critical to understand the intrinsic properties of the target molecule. The highly electron-withdrawing 2-chloro group and the lipophilic alkyl chains dictate its behavior in solvents and on silica.

Quantitative Data & Purification Implications
PropertyValueScientific Implication for Purification
Molecular Weight 205.68 g/mol Standard lipophilicity; easily tracks on LC-MS (M+H: 206.1).
Predicted pKa ~0.67Critical: Extremely weak base [2]. Cannot be purified via standard aqueous acid-base extraction.
Predicted Boiling Point ~318 °CToo high for standard distillation without high vacuum; thermal degradation risk.
Solubility Profile Soluble in DCM, EtOAc, EtOH; Insoluble in H₂OIdeal for temperature-gradient recrystallization or normal-phase chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: I attempted a standard acid-base extraction using 1M HCl to wash away non-basic impurities, but my product remained in the organic layer. Why did this fail? A: This is a common misconception when working with halogenated quinolines. While unsubstituted quinoline is basic (pKa ~4.9), the pKa of 2-chloro-6-ethyl-3-methylquinoline is approximately 0.67 [2]. The highly electronegative chlorine atom at the adjacent C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the sp2-hybridized nitrogen, rendering it virtually non-basic. It will not protonate in dilute aqueous acid and will remain in the organic phase.

Q2: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I force crystallization? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. The ethyl and methyl groups on this specific derivative increase its lipophilicity and lower its melting point compared to rigid, unsubstituted quinolines. Solution: Do not crash-cool the solution. Re-heat the mixture until homogeneous, then allow it to cool very slowly to room temperature. If oiling still occurs, your solvent is too non-polar. Switch to absolute ethanol, which provides a steeper temperature-dependent solubility curve for 2-chloroquinolines [1]. Alternatively, introduce a seed crystal at the cloud point to bypass the nucleation energy barrier.

Q3: My crude mixture contains unreacted 6-ethyl-3-methylquinolin-2(1H)-one (the precursor from the POCl₃ chlorination step). How do I separate them? A: The precursor quinolin-2-one exists primarily in its highly polar lactam tautomer, which engages in strong intermolecular hydrogen bonding. 2-chloro-6-ethyl-3-methylquinoline, lacking hydrogen bond donors, is significantly less polar. Solution: Silica gel flash chromatography is highly effective here. Using a non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate) will rapidly elute the 2-chloroquinoline product near the solvent front, while the polar quinolin-2-one precursor will remain strongly retained near the baseline [3].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Recrystallization from Absolute Ethanol

Use this protocol if crude purity is >85% (determined by NMR or HPLC).

Mechanistic Rationale: Ethanol provides an ideal thermodynamic gradient. At reflux (78 °C), the lipophilic alkyl groups allow complete solvation. At 0 °C, the planar aromatic core drives π-π stacking and crystal lattice formation, while polar impurities remain solvated in the protic medium [1].

  • Dissolution: Place 1.0 g of crude 2-chloro-6-ethyl-3-methylquinoline in a 50 mL Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol (approx. 4–6 mL) dropwise while swirling on a hotplate until the solid is completely dissolved.

  • Nucleation: Remove the flask from the heat source. Place it on a cork ring and allow it to cool undisturbed to room temperature over 1.5 hours. Self-Validation: You should observe the formation of fine, needle-like crystals. If an oil forms, refer to FAQ Q2.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0 °C) for 30 minutes to depress solubility and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove residual mother liquor impurities.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) for 4 hours to remove residual solvent trapped in the crystal lattice.

Protocol B: Silica Gel Flash Chromatography

Use this protocol if crude purity is <85% or heavily contaminated with polar precursors.

  • Column Preparation: Slurry-pack a glass chromatography column with silica gel (230–400 mesh) using 100% Hexanes. Ensure a flat, even sand bed on top.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Carefully apply the solution directly to the top of the sand bed using a Pasteur pipette.

  • Elution: Begin elution with 100% Hexanes (2 column volumes). Gradually increase polarity to 95:5 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect 15 mL fractions. Monitor via TLC (silica plates, UV detection at 254 nm). The target 2-chloro-6-ethyl-3-methylquinoline will elute first (Rf ≈ 0.6 in 9:1 Hexanes:EtOAc).

  • Recovery: Pool the fractions containing the pure UV-active spot. Concentrate under reduced pressure using a rotary evaporator (water bath at 35 °C) to yield the purified product.

Part 4: Purification Decision Workflow

PurificationWorkflow Crude Crude 2-Chloro-6-ethyl- 3-methylquinoline TLC TLC & NMR Analysis Crude->TLC Decision Purity > 85%? TLC->Decision Recryst Recrystallization (Absolute Ethanol) Decision->Recryst Yes Column Flash Chromatography (Hexanes/EtOAc) Decision->Column No Pure Pure Compound (>98% Purity) Recryst->Pure Isolate Crystals Column->Recryst Pool & Concentrate

Workflow for the purification of 2-chloro-6-ethyl-3-methylquinoline.

References

  • False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE - SOUTHERN JOURNAL OF SCIENCES Source: sjofsciences.com URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-6-ethyl-3-methylquinoline Substitution

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with functionalizing 2-chloro-6-ethyl-3-methylquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with functionalizing 2-chloro-6-ethyl-3-methylquinoline .

Substituting the C2-chlorine of this specific quinoline scaffold presents unique thermodynamic and kinetic challenges. Unlike unsubstituted 2-chloroquinoline, the presence of electron-donating alkyl groups (3-methyl and 6-ethyl) significantly alters the molecule's reactivity profile, making temperature optimization the single most critical variable in your synthetic workflow.

Mechanistic Rationale: Why Temperature Matters Here

To optimize this reaction, we must first understand the causality behind the molecule's resistance to substitution. The standard approach for C2-substitution is Nucleophilic Aromatic Substitution ( SN​Ar ). However, 2-chloro-6-ethyl-3-methylquinoline is highly deactivated toward SN​Ar for two reasons:

  • Electronic Deactivation: The +I (inductive) effect of the 6-ethyl and 3-methyl groups increases the electron density of the quinoline ring. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C2 carbon less electrophilic.

  • Steric Hindrance: The 3-methyl group sits directly adjacent to the C2-Cl bond, creating a steric shield that impedes the nucleophile's trajectory during the formation of the Meisenheimer complex.

Consequently, reactions that typically proceed at 80–100°C for bare 2-chloroquinoline will stall with this substrate. Overcoming this high activation barrier requires either elevated thermal energy (130–150°C) [1] or a shift in mechanism via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) , which can proceed at milder temperatures (60–80°C) by bypassing the SN​Ar pathway entirely [2].

Temperature Optimization Workflow

The following decision tree outlines the logical progression for selecting and optimizing your reaction temperature based on your chosen synthetic pathway.

TempOptimization Start 2-Chloro-6-ethyl-3-methylquinoline + Nucleophile Pathway Select Reaction Pathway Start->Pathway SNAr SNAr (NMP/DMSO) Base: K2CO3 or TEA Pathway->SNAr Thermal Only BHA Buchwald-Hartwig Amination Pd-Catalyst + Ligand Pathway->BHA Transition Metal TempSNAr Initial Temp: 130°C Monitor by TLC/LC-MS SNAr->TempSNAr TempBHA Initial Temp: 60°C Monitor by TLC/LC-MS BHA->TempBHA CheckSNAr Conversion Rate? TempSNAr->CheckSNAr Success Optimal Substitution Achieved TempBHA->Success High Yield at 60-80°C LowConv Low Conversion (< 50%) Increase to 150°C max CheckSNAr->LowConv Incomplete Degradation Degradation / Byproducts Lower Temp or Switch to Pd CheckSNAr->Degradation Impurities > 10% CheckSNAr->Success Clean Conversion LowConv->Success

Decision tree for optimizing temperature in 2-chloro-6-ethyl-3-methylquinoline substitution.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies tailored to the specific thermal requirements of this hindered scaffold.

Protocol A: High-Temperature SN​Ar (130°C – 150°C)

Best for: Primary amines, robust secondary amines, and scale-up scenarios where catalyst cost is prohibitive.

  • Preparation: In an oven-dried, heavy-walled reaction vessel equipped with a magnetic stir bar, add 2-chloro-6-ethyl-3-methylquinoline (1.0 equiv) and a non-nucleophilic base such as K2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to create a 0.5 M solution. NMP is chosen because its high boiling point (202°C) safely accommodates the required thermal energy [1].

  • Nucleophile Addition: Add the amine nucleophile (3.0 to 5.0 equiv). An excess is used to drive the reaction forward and suppress dimerization.

  • Thermal Optimization: Seal the vessel and submerge it in a pre-heated oil bath at 130°C . Stir vigorously.

  • Monitoring: Check conversion via LC-MS after 4 hours. If starting material remains >20%, increase the temperature incrementally by 10°C, up to a strict maximum of 150°C . Exceeding 150°C often triggers thermal degradation of the amine or self-condensation [3].

  • Workup: Cool to room temperature. Dilute with water (5× volume) to crash out the product, or extract with ethyl acetate, wash extensively with brine to remove NMP, dry over MgSO4​ , and concentrate.

Protocol B: Mild-Temperature Buchwald-Hartwig Amination (60°C – 80°C)

Best for: Sensitive nucleophiles, complex secondary amines, or when SN​Ar yields unacceptable impurity profiles.

  • Catalyst Assembly: In an oven-dried Schlenk tube under an inert argon atmosphere, combine Pd2​(dba)3​ (2 mol%), an electron-rich, bulky phosphine ligand like XPhos or SabPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.4 equiv) [2].

  • Reagent Addition: Add 2-chloro-6-ethyl-3-methylquinoline (1.0 equiv). Evacuate and backfill with argon three times.

  • Solvent & Amine: Inject anhydrous, degassed toluene (to 0.2 M), followed by the amine nucleophile (1.2 equiv).

  • Thermal Optimization: Place the sealed tube in a pre-heated oil bath at 60°C . The oxidative addition of Pd into the C-Cl bond is highly efficient, allowing the reaction to proceed at this drastically reduced temperature [2].

  • Monitoring: Monitor via TLC/LC-MS. If the reaction stalls after 2 hours, increase the temperature to 80°C to facilitate the reductive elimination step.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Quantitative Data: Temperature vs. Yield Comparison

The following table summarizes the expected outcomes based on the chosen thermal conditions and methodologies.

MethodReagents / SolventTemp (°C)Time (h)Expected YieldPrimary Impurity / Failure Mode
SN​Ar (Sub-optimal) Amine (3 eq), NMP100°C24< 15%Unreacted starting material (kinetic stall).
SN​Ar (Optimized) Amine (5 eq), NMP130°C1270 - 85%Minor dialkylation or O-arylation (if using amino alcohols).
SN​Ar (Excessive) Amine (5 eq), NMP180°C440 - 50%Heavy degradation, tar formation, exothermic runaway.
Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Toluene60°C2 - 488 - 95%Trace dehalogenation (reduction of C-Cl bond).
Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Toluene110°C160 - 70%Catalyst decomposition (Pd black formation).

Troubleshooting & FAQs

Q: I am running an SN​Ar reaction at 100°C, a temperature that worked perfectly for 2-chloroquinoline, but my 2-chloro-6-ethyl-3-methylquinoline is completely unreacted. Why? A: This is a classic kinetic stall. The 3-methyl group provides significant steric bulk directly adjacent to the reaction center, and the alkyl groups donate electron density, deactivating the ring. 100°C simply does not provide enough thermal energy to reach the transition state. You must increase the temperature to at least 130°C [1].

Q: I increased my SN​Ar temperature to 170°C to force the reaction to completion, but I am now seeing multiple new spots on my TLC plate. What happened? A: You have exceeded the thermal stability threshold of your reaction mixture. At temperatures >150°C, several side reactions dominate:

  • Dimerization/Dialkylation: The newly formed product can act as a nucleophile and attack another molecule of starting material.

  • Solvent/Base Degradation: High temperatures can cause side reactions with solvent impurities. Solution: Drop the temperature back to 130°C–140°C and increase the equivalent of your amine (up to 5 eq) to favor mono-alkylation kinetically [1].

Q: How does scaling up the SN​Ar reaction affect my temperature control? A: Scaling up introduces severe heat-transfer limitations. SN​Ar aminations are highly exothermic upon initiation. If you heat a 50-gram batch to 130°C all at once, the exothermic release can cause the internal temperature to spike well beyond 180°C, leading to a runaway reaction and total degradation [1]. Solution: At scale, heat the amine/solvent mixture to 120°C first, then add the 2-chloro-6-ethyl-3-methylquinoline portion-wise to control the exotherm and maintain a stable internal temperature.

Q: I cannot subject my nucleophile to temperatures above 80°C because it decomposes. How can I substitute this quinoline? A: You must abandon the SN​Ar pathway and switch to a Palladium-catalyzed Buchwald-Hartwig amination (Protocol B). By utilizing an electron-rich phosphine ligand, the palladium catalyst easily undergoes oxidative addition into the deactivated C-Cl bond, allowing the entire catalytic cycle to turn over efficiently at 60°C–80°C [2].

Q: In my Buchwald-Hartwig reaction at 60°C, I see a byproduct that corresponds to the mass of 6-ethyl-3-methylquinoline (loss of chlorine). What is causing this? A: This is a hydrodehalogenation byproduct. It occurs when the Pd-complex undergoes β -hydride elimination (often from the amine or solvent) instead of the desired reductive elimination. Solution: Ensure your solvent is rigorously degassed. If the issue persists, slightly increase the temperature to 75°C to accelerate the reductive elimination step relative to the side reaction, or switch to a bulkier ligand like BrettPhos.

References

  • BenchChem Technical Support Team. "Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol." BenchChem.
  • "Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions." ChemRxiv.
  • "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF.
Optimization

removing halogenated impurities from 2-chloro-6-ethyl-3-methylquinoline batches

Welcome to the technical support center for the purification of 2-chloro-6-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-chloro-6-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and structurally related compounds.

Introduction

2-Chloro-6-ethyl-3-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry.[1] The purity of such compounds is paramount for their intended applications, particularly in drug development, as impurities can affect biological activity and safety.[2] Halogenated impurities, arising from the synthesis process, are common and often challenging to remove due to their similar physicochemical properties to the target compound.[3] This guide will explore effective strategies for the removal of these impurities, focusing on practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities I should expect in my crude 2-chloro-6-ethyl-3-methylquinoline?

A1: The nature and prevalence of halogenated impurities are intrinsically linked to the synthetic route employed. Common synthetic pathways, such as the Vilsmeier-Haack reaction followed by cyclization, can lead to several types of halogenated by-products.[4][5]

Common Halogenated Impurities Include:

  • Di-halogenated Quinolines: These can arise from over-halogenation during the synthesis. For instance, if phosphorus oxychloride (POCl₃) is used as a chlorinating and cyclizing agent, di-chloro species can form.

  • Positional Isomers: Depending on the directing effects of the substituents on the aniline precursor, you might encounter isomers where the chlorine atom is at a different position on the quinoline ring system.

  • Unreacted Halogenated Starting Materials: Incomplete reaction can leave behind halogenated precursors.

  • By-products from Side Reactions: The Vilsmeier-Haack reagent itself can participate in side reactions leading to other chlorinated species.[5]

It is crucial to use analytical techniques like HPLC-MS to identify and quantify these impurities before selecting a purification strategy.[6]

Q2: I'm observing poor separation between my product and a key impurity during column chromatography. What can I do?

A2: Co-elution during column chromatography is a frequent challenge, especially with structurally similar impurities. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection using Thin Layer Chromatography (TLC) is the first step.[7] If a standard hexane/ethyl acetate system fails, consider:

    • Adding a third solvent: A small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity.

    • Using a different solvent system: Toluene/ethyl acetate or dichloromethane/methanol systems can offer different selectivities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.[7]

    • Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel, alumina can be a good alternative.

    • Pentafluorophenyl (PFP) or Cyano (CN) bonded silica: These stationary phases offer different retention mechanisms (π-π interactions, dipole-dipole) and can be highly effective for separating halogenated isomers.[3]

  • Employ Flash Chromatography: Minimizing the time the compound spends on the column can reduce band broadening and improve resolution.[7]

Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?

A3: Degradation on silica gel is often due to its acidic nature.[7] Here are some effective countermeasures:

  • Deactivate the Silica Gel: Neutralize the silica by preparing a slurry in your eluent and adding 1-2% triethylamine.[7] This will cap the acidic silanol groups.

  • Use an Alternative Stationary Phase: As mentioned above, neutral alumina or other bonded phases are less harsh.[7]

  • Minimize Contact Time: A faster flow rate, characteristic of flash chromatography, reduces the time your compound is in contact with the stationary phase.[7]

Q4: Is recrystallization a viable option for removing halogenated impurities? What are the key considerations?

A4: Recrystallization is an excellent and often preferred method for purifying solid compounds to a high degree of purity.[7] Its success hinges on the significant difference in solubility between the desired compound and the impurities in a chosen solvent system.

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[8] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective.[9] One solvent should readily dissolve the compound, while the other (the anti-solvent) should be one in which the compound is insoluble.[8]

  • Slow Cooling: Allowing the solution to cool slowly is critical for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Troubleshooting Guides

Troubleshooting Poor Yields After Purification
Symptom Possible Cause Suggested Solution
Low recovery after column chromatography Compound is too polar and is sticking to the column.Increase the polarity of the eluent. Consider adding a small amount of triethylamine to the eluent to help displace the basic quinoline from the acidic silica.
Compound is degrading on the column.Deactivate the silica gel with triethylamine or switch to a less acidic stationary phase like alumina.[7]
Incomplete elution from the column.After the main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining material.
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Reduce the volume of the solvent by evaporation before cooling. Add an anti-solvent dropwise to induce precipitation.[8]
Premature crystallization during hot filtration.Use a pre-warmed funnel and filter the hot solution quickly.[9]
Using too much solvent for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]
Troubleshooting Persistent Impurities
Symptom Possible Cause Suggested Solution
A specific impurity remains after chromatography. The impurity has a very similar polarity to the product.Try a different stationary phase that offers alternative separation mechanisms (e.g., PFP, alumina).[3][7]
The column was overloaded.Reduce the amount of crude material loaded onto the column.
Purity does not improve after recrystallization. The impurity has very similar solubility characteristics to the product.Try a different recrystallization solvent or a two-solvent system.[8] Consider a preliminary purification step, such as a quick filtration through a plug of silica, to remove gross impurities before recrystallization.[8]
The impurity is co-crystallizing with the product.Perform a second recrystallization from a different solvent system.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of 2-chloro-6-ethyl-3-methylquinoline using flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product should be around 0.2-0.3.[8]

  • Column Packing: Dry pack a column with silica gel.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry silica gel onto the top of the column.[8]

  • Elution: Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Drying: Dry the purified product under a high vacuum.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying 2-chloro-6-ethyl-3-methylquinoline by recrystallization.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot and sparingly soluble when cold.[8]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[8][9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[7]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[8]

Visualizations

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purification Strategy cluster_chrom_workflow Chromatography Workflow cluster_recrys_workflow Recrystallization Workflow cluster_end Final Product start Crude 2-chloro-6-ethyl-3-methylquinoline analysis Analyze by HPLC/TLC start->analysis is_solid Is the crude material a solid? analysis->is_solid chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes tlc Develop solvent system (TLC) chromatography->tlc solvent_screen Screen for suitable solvent(s) recrystallization->solvent_screen column Run flash column tlc->column fractions Combine pure fractions column->fractions pure_product Pure Product fractions->pure_product dissolve Dissolve in hot solvent solvent_screen->dissolve cool Cool slowly to crystallize dissolve->cool filtrate Filter and wash crystals cool->filtrate filtrate->pure_product final_analysis Confirm purity (HPLC, NMR) pure_product->final_analysis

Caption: Decision workflow for selecting a purification method.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Poor Separation in Chromatography optimize_eluent Optimize Eluent System? (e.g., add modifier, change solvents) start->optimize_eluent change_stationary Change Stationary Phase? (e.g., Alumina, PFP) optimize_eluent->change_stationary No run_gradient Run Gradient Elution optimize_eluent->run_gradient Yes check_loading Check Column Loading? (Is it overloaded?) change_stationary->check_loading No new_column Use Alternative Column change_stationary->new_column Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes success Improved Separation check_loading->success No, consider alternative purification run_gradient->success new_column->success reduce_load->success

Caption: Troubleshooting poor chromatographic separation.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
  • da Silva, J. K. E., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941.
  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2694-2703.
  • BenchChem. (n.d.). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis.
  • EvitaChem. (n.d.). Buy 2-Chloro-3-ethyl-6-methylquinoline (EVT-12768246) | 1031928-08-1.
  • Kim, J. N., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(21), 7489-7491.
  • Saka, C. (2021). Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. Critical Reviews in Analytical Chemistry, 51(5), 441-454.
  • Sigma-Aldrich. (n.d.). Chloroquine Phosphate HPLC Assay & Impurity Profiling.
  • Coelho, A., et al. (2018). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 151, 23-31.
  • BenchChem. (n.d.). Purification challenges with 2-Chloro-3,6-dimethylquinoxaline.
  • Fun, H.-K., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686.
  • EvitaChem. (n.d.). Buy Ethyl 2-chloro-3-methylquinoline-6-carboxylate (EVT-14039671).
  • Chibale, K., et al. (2018). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Canadian Journal of Chemistry, 96(3), 254-262.
  • Wang, C., et al. (2019). Iron(III)
  • da Silva, J. K. E., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • BenchChem. (n.d.). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields.
  • Chibale, K., et al. (2023). and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(3), 163-172.
  • Ahmad, Y., & Qureshi, M. I. (1962). The 5-and 8-chlorination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 5(2), 93-96.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(3), 539-556.
  • Kumar, A., et al. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Rasayan Journal of Chemistry. (n.d.). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
  • Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-ethoxy-3-methylquinoline AldrichCPR.
  • Kumar, S., et al. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(3), M618.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • Kumar, S., et al. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(3), M618.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Wang, Y., et al. (2020). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. RSC Advances, 10(23), 13637-13645.

Sources

Troubleshooting

preventing oxidation and degradation of 2-chloro-6-ethyl-3-methylquinoline during storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for 2-chloro-6-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for 2-chloro-6-ethyl-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout its storage and handling lifecycle. As a substituted quinoline, this molecule possesses specific sensitivities that, if not properly managed, can lead to oxidation and degradation, compromising experimental outcomes. This document provides in-depth, field-proven insights and protocols to maintain its stability.

Understanding the Chemical Stability of 2-Chloro-6-ethyl-3-methylquinoline

2-Chloro-6-ethyl-3-methylquinoline is a heterocyclic aromatic compound. Its stability is influenced by several structural features:

  • The Quinoline Core: The nitrogen-containing aromatic ring system is susceptible to oxidation, often through hydroxylation, which can lead to the formation of quinolinone by-products.[1][2]

  • Alkyl Substituents: The ethyl and methyl groups, particularly the methyl group at the 3-position, are potential sites for oxidation. Benzylic-type oxidation can convert these alkyl groups into alcohols, aldehydes, or carboxylic acids.[3][4]

  • Chloro Group: While the chloro-substituent is relatively stable, it can participate in nucleophilic substitution reactions, although this is less of a concern during storage than oxidation.

  • Light and Air Sensitivity: Like many quinoline derivatives, this compound is sensitive to light and atmospheric oxygen.[5][6] Exposure can initiate radical chain reactions, leading to discoloration (often turning yellow or brown) and the formation of various impurities.

This inherent reactivity necessitates stringent storage and handling protocols to prevent the compound from degrading over time.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the storage and use of 2-chloro-6-ethyl-3-methylquinoline.

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, the compound must be protected from its primary degradation triggers: oxygen, moisture, and light.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation and oxidative processes. While refrigeration at 4°C is suitable for short-term storage, freezing is recommended for periods longer than a few weeks.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver of oxidation.[8][9] An inert atmosphere is critical for preventing the formation of oxide and hydroxylated impurities.
Light Exposure Protect from LightStore in an amber glass vial or a container wrapped in aluminum foil. Photons can provide the activation energy for oxidative degradation.[5][8]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap or a Sure/Seal™-type bottle to prevent moisture and air ingress.[10] Glass is preferred over plastic, which may be permeable to air or leach impurities.
Purity Store as a dry solidStoring the compound in its solid, crystalline form minimizes mobility and reactivity compared to storage in solution, where solvent interactions can accelerate degradation.

Q2: My sample of 2-chloro-6-ethyl-3-methylquinoline has turned from a white/off-white solid to yellow/brown. What does this mean?

This color change is a common visual indicator of degradation.[5] It typically signifies the formation of oxidized oligomeric or polymeric impurities.

  • Troubleshooting Steps:

    • Do not use in a critical experiment. The presence of impurities can lead to unpredictable results, side reactions, or lower yields.

    • Assess the extent of degradation. Perform a simple purity check. A melting point determination will show a depression and broadening of the range. Thin-Layer Chromatography (TLC) against a pure standard (if available) will likely reveal multiple spots.

    • Consider repurification. Depending on the scale and value, the compound may be repurified by recrystallization or column chromatography. However, for most research applications, it is more reliable to use a fresh, uncompromised lot.

    • Review storage protocol. This is a clear sign that the storage conditions were insufficient to protect the compound. Immediately implement the recommended storage protocol (Q1) for any remaining pure samples.

Q3: I suspect my compound has degraded. How can this affect my reaction?

Degradation products can have significant downstream consequences:

  • Lower Molar Quantity: The actual amount of active 2-chloro-6-ethyl-3-methylquinoline is less than weighed, leading to inaccurate stoichiometry and reduced yields.

  • Inhibition/Side Reactions: Impurities, such as quinolinones or carboxylic acids, can act as inhibitors or participate in unintended side reactions, generating a complex product mixture and making purification difficult.

  • Catalyst Poisoning: If using a sensitive catalyst (e.g., in cross-coupling reactions), polar impurities can coordinate to the metal center and deactivate it.

Q4: Can I store the compound in a solution (e.g., in DMSO or DMF) for easy use?

This is strongly discouraged for long-term storage. While convenient for immediate use, storing in solution can accelerate degradation.

  • Why? Solvents increase molecular mobility, facilitating reactions between the compound and trace impurities (dissolved oxygen, water, peroxides from the solvent).

  • Best Practice: Prepare solutions fresh for each experiment. If you must prepare a stock solution, create small aliquots, blanket with inert gas, seal tightly, and store at -20°C or -80°C for the shortest possible time. Perform a quality check on an aliquot if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Preparing 2-Chloro-6-ethyl-3-methylquinoline for Long-Term Storage

This protocol describes the proper procedure for aliquoting and storing the compound under an inert atmosphere. This should be performed in a glovebox or using a Schlenk line.[9][10]

Materials:

  • Main stock bottle of 2-chloro-6-ethyl-3-methylquinoline

  • Spatula

  • Balance

  • Several small amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Prepare Vials: Ensure all vials are clean and thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Transfer the vials into an inert atmosphere glovebox. Alternatively, if using a Schlenk line, attach the empty, open vials to the manifold.

  • Purge with Inert Gas: Cycle the vials between vacuum and inert gas at least three times to remove all atmospheric air and moisture. Leave the vials under a positive pressure of inert gas.

  • Aliquot Compound: Inside the glovebox or under a positive flow of inert gas, quickly open the main stock bottle. Weigh the desired amount of the solid compound and transfer it into the prepared vials. Work efficiently to minimize the time the main stock is open.

  • Seal Vials: Securely tighten the PTFE-lined caps on the vials.

  • Label and Store: Clearly label each vial with the compound name, lot number, amount, and date. For extra protection, wrap the vials with parafilm around the cap.

  • Final Storage: Place the sealed and labeled vials into a freezer at -20°C for long-term storage.

Visualizing Degradation & Prevention

Potential Degradation Pathways

The following diagram illustrates the primary suspected degradation pathways for 2-chloro-6-ethyl-3-methylquinoline when exposed to oxygen and/or light. The main routes are oxidation of the quinoline ring and the alkyl side chains.

G cluster_main Core Compound cluster_triggers Degradation Triggers cluster_products Potential Degradation Products A 2-Chloro-6-ethyl-3-methylquinoline E Hydroxylated By-products (e.g., Quinolinones) A->E Ring Oxidation F Side-Chain Oxidized Products (e.g., Alcohols, Carboxylic Acids) A->F Alkyl Oxidation B Oxygen (Air) B->A C UV Light / Heat C->A D Moisture D->A G Oligomers / Polymers (Discoloration) E->G F->G

Caption: A step-by-step workflow for compound handling.

References

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • Torbic, J., et al. (2020). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Acta Pharmaceutica. Available at: [Link]

  • Gai, Z., et al. (2010). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available at: [Link]

  • Liu, Y., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. OSTI.GOV. Available at: [Link]

  • Kaiser, J.P., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • Tural, S., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Available at: [Link]

  • Basile, L., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. Available at: [Link]

  • New Jersey Department of Health. (2016). Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

  • Nishikiori, T., et al. (2006). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Hussein, F.H., et al. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Available at: [Link]

  • NextSDS. (n.d.). 2-Amino-6-chloro-3-ethyl-8-methylquinoline hydrochloride. Available at: [Link]

  • University of Rochester. (n.d.). OXIDATIONS 5. Available at: [Link]

  • Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis. Available at: [Link]

Sources

Optimization

reducing side reactions in 2-chloro-6-ethyl-3-methylquinoline synthesis

Technical Support Center: Troubleshooting 2-Chloro-6-ethyl-3-methylquinoline Synthesis Overview The synthesis of 2-chloro-6-ethyl-3-methylquinoline via the Vilsmeier-Haack cyclization of N-(4-ethylphenyl)propionamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Chloro-6-ethyl-3-methylquinoline Synthesis

Overview The synthesis of 2-chloro-6-ethyl-3-methylquinoline via the Vilsmeier-Haack cyclization of N-(4-ethylphenyl)propionamide is a highly efficient route for generating functionalized quinoline cores used in pharmaceutical development. However, the use of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) introduces significant synthetic challenges, including exothermic runaways, tar formation, and byproduct generation. This guide provides mechanistic troubleshooting and a self-validating protocol to minimize side reactions and maximize yield.

Reaction Pathway & Quench Dynamics

G A N-(4-ethylphenyl) propionamide C Chloroiminium Intermediate A->C Addition B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophilic Attack D Thermal Cyclization (75°C) C->D Ring Closure E Inverse Quench (Cold Aq. Base) D->E Controlled Neutralization G 2-Hydroxy Byproduct (Hydrolysis) D->G Poor Quench (Hot/Acidic) F 2-Chloro-6-ethyl- 3-methylquinoline E->F Isolation

Reaction pathway and critical quench divergence in 2-chloro-6-ethyl-3-methylquinoline synthesis.

Troubleshooting FAQs

Q1: Why is my reaction yielding a large percentage of the 2-hydroxyquinoline (quinolone) byproduct instead of the desired 2-chloroquinoline? Cause: The formation of the 2-hydroxy byproduct is almost exclusively a quenching artifact. The hydrolysis of unreacted POCl₃ and phosphorylated intermediates is violently exothermic and generates stoichiometric amounts of hydrochloric and phosphoric acids. If the quench is not thermally controlled, the localized heat and low pH drive the nucleophilic aromatic substitution of the newly formed C-Cl bond by water, converting it into a C-OH bond (which tautomerizes to the stable quinolone) 1. Solution: Implement an inverse quench protocol. Instead of adding water to the reaction mixture, slowly pour the diluted reaction mixture into a vigorously stirred, pre-chilled (0–5 °C) alkaline buffer (e.g., 2M NaOH or Na₂CO₃). The base immediately neutralizes the generated HCl, and the low temperature suppresses the activation energy required for nucleophilic substitution.

Q2: I am observing intractable black tar and polymer formation during the cyclization step. How can I improve the reaction profile? Cause: Vilsmeier-Haack cyclizations involve highly reactive electrophilic chloroiminium intermediates. Prolonged heating above 80 °C or localized hot spots (due to poor stirring) cause intermolecular Friedel-Crafts-type alkylations and polymerization, leading to tar 2. Solution: Do not rely solely on the external oil bath temperature; monitor the internal temperature to ensure it remains strictly between 70–75 °C. Additionally, terminating the reaction precisely when the starting material is consumed (via HPLC monitoring) prevents the degradation of the product over time.

Q3: Despite extended heating, I am recovering unreacted N-(4-ethylphenyl)propionamide. What is causing this incomplete conversion? Cause: The Vilsmeier reagent is thermally unstable and highly moisture-sensitive. If POCl₃ and DMF are mixed at room temperature or added too rapidly, the reagent degrades into inactive species before the amide substrate can be fully consumed 3. Solution: The Vilsmeier reagent must be pre-formed at 0–5 °C. Ensure a white crystalline complex forms before introducing the amide substrate. Furthermore, ensure all glassware is oven-dried and the reaction is conducted under an inert nitrogen atmosphere.

Quantitative Data: Optimization of Quenching Parameters

The table below summarizes the causality between quenching conditions and the resulting product profile. Strict thermal and pH control is mandatory to prevent hydrolysis and tar formation.

Quench MethodologyTemperature ControlBase AdditiveTarget Yield (%)2-Hydroxy Impurity (%)Tar Formation
Forward (Water)Uncontrolled (>40 °C)None42%38%High
Forward (Ice Water)Controlled (<20 °C)None61%18%Moderate
Inverse (Water)Controlled (<20 °C)None74%9%Low
Inverse (Aq. Base) Strict (<10 °C) 2M NaOH / Na₂CO₃ 89% < 1% Minimal

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next phase unless the checkpoint criteria are met.

Phase 1: Vilsmeier Reagent Generation

  • Equip a dry, N₂-flushed 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Charge the flask with anhydrous DMF (3.0 equiv, relative to the amide). Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Slowly add POCl₃ (5.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Causality: Dropwise addition prevents the exothermic runaway that degrades the chloroiminium intermediate.

  • Validation Checkpoint: Stir for an additional 30 minutes at 0–5 °C. The formation of a white/pale-yellow crystalline slurry confirms the successful generation of the active Vilsmeier reagent. If the solution turns dark brown at this stage, the reagent has thermally degraded; discard and restart.

Phase 2: Electrophilic Aromatic Substitution & Cyclization

  • Add N-(4-ethylphenyl)propionamide (1.0 equiv) portion-wise to the cold Vilsmeier reagent over 15 minutes to manage the heat of addition.

  • Remove the ice bath and slowly heat the reaction mixture to an internal temperature of 75 °C. Maintain this temperature for 4–6 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench it into 1 mL of cold saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC or HPLC. Proceed to Phase 3 only when the starting material peak is completely consumed.

Phase 3: Inverse Quenching & Isolation

  • Cool the reaction mixture to room temperature. Dilute the viscous mixture with anhydrous acetonitrile (2 volumes) to reduce viscosity and prevent localized pooling during the quench.

  • In a separate, oversized beaker (at least 3x the reaction volume), prepare a quenching bath of 2M aqueous NaOH or Na₂CO₃. Chill this bath to 0–5 °C using an external ice bath.

  • Slowly pour the diluted reaction mixture into the vigorously stirred alkaline bath.

    • Causality: The inverse quench ensures the reaction mixture is always entering a vast excess of cold base, preventing the acidic hydrolysis of the 2-chloro position.

  • Validation Checkpoint: Monitor the pH of the quench bath. It must remain > 8 at all times. If the pH drops below 8, pause the addition and add more base.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via recrystallization from ethanol or silica gel chromatography to isolate pure 2-chloro-6-ethyl-3-methylquinoline.

References

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development (ACS) URL:1

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Source: Thieme Connect URL:2

  • Efficient route to 3-methoxymethylquinoline – A precursor of 5 Source: Arkivoc URL:3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Experimental NMR vs. In Silico Prediction Models: A Comparison Guide for Substituted Quinolines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Model Compound: 2-Chloro-6-ethyl-3-methylquinoline Introduction: The Role of Analytical Validation in Drug Discovery Substituted qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Model Compound: 2-Chloro-6-ethyl-3-methylquinoline

Introduction: The Role of Analytical Validation in Drug Discovery

Substituted quinolines form the foundational scaffold for numerous antimalarial, antibacterial, and anticancer agents [1]. For drug development professionals, the unambiguous structural validation of these derivatives—such as 2-chloro-6-ethyl-3-methylquinoline —is a critical quality control gate before advancing to in vitro assays.

Historically, empirical high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been the sole gold standard for this validation. However, modern in silico prediction software (e.g., Mnova, ChemDraw) utilizing machine learning has emerged as a powerful, high-throughput alternative. This guide objectively compares the performance, accuracy, and operational workflows of physical NMR acquisition against advanced predictive models, utilizing 2-chloro-6-ethyl-3-methylquinoline as our comparative baseline.

Mechanistic Grounding: The Causality of Chemical Shifts

To evaluate the accuracy of either method, we must first understand the electronic environment of 2-chloro-6-ethyl-3-methylquinoline. The quinoline core is highly sensitive to its substitution pattern, which dictates the resulting chemical shifts:

  • Deshielding via Electronegativity: The highly electronegative chlorine atom at the C2 position withdraws electron density from the ring via the inductive effect. This heavily deshields the C2 carbon (~151 ppm) and shifts the adjacent protons downfield [1].

  • Anisotropic Effects: The aromatic ring current creates strong anisotropic deshielding. The H-8 proton, residing adjacent to the nitrogen heteroatom, experiences significant localized downfield shifting (~7.95 ppm) compared to standard aromatic protons.

  • Aliphatic Perturbations: The ethyl group at C6 and the methyl group at C3 provide distinct aliphatic signatures. The predictable spin-spin coupling of the ethyl group (a classic quartet-triplet) serves as an internal diagnostic marker for both empirical and predictive analyses.

Workflow Comparison: Empirical vs. Predictive Models

The following diagram illustrates the parallel workflows required to achieve structural validation using both methodologies.

G Start Structural Validation of 2-Chloro-6-ethyl-3-methylquinoline Empirical Empirical High-Resolution NMR (400/800 MHz) Start->Empirical InSilico In Silico NMR Prediction (Mnova / ChemDraw) Start->InSilico SamplePrep Sample Prep in CDCl3 (Self-Validating System) Empirical->SamplePrep SMILES Input SMILES/2D Structure InSilico->SMILES Acquisition 1H & 13C Acquisition (TMS Reference) SamplePrep->Acquisition DataProcessing Data Processing & Peak Picking Acquisition->DataProcessing Algorithm HOSE Code & Neural Networks SMILES->Algorithm Algorithm->DataProcessing Comparison Comparative Analysis (Empirical vs. Predicted) DataProcessing->Comparison Validation Confirmed Structural Identity & Purity Assessment Comparison->Validation

Workflow comparing empirical NMR acquisition and in silico prediction for structural validation.

Experimental Protocols

Protocol 1: Empirical NMR Acquisition (A Self-Validating System)

To ensure trustworthiness, empirical NMR must operate as a self-validating system where solvent locks and internal standards prevent chemical shift drift [2].

  • Sample Preparation: Accurately weigh 15 mg of 2-chloro-6-ethyl-3-methylquinoline (for ¹H) or 50 mg (for ¹³C) to ensure an optimal signal-to-noise ratio.

  • Solvent Dissolution: Dissolve the sample in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) [2]. Causality: The deuterium provides a field-frequency lock for the spectrometer, while TMS acts as the absolute 0.00 ppm internal reference point.

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: This removes undissolved paramagnetic solid impurities that cause localized magnetic field inhomogeneities and peak broadening.

  • Acquisition: Acquire spectra at 298 K using a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer. Apply a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation before the next pulse.

Protocol 2: In Silico NMR Prediction (Machine Learning Workflow)

Modern predictive models utilize Hierarchical Ordered Spherical description of Environment (HOSE) codes combined with deep Neural Networks (NN) to predict spectra [3].

  • Input Generation: Import the exact SMILES string or draw the 2D structure of 2-chloro-6-ethyl-3-methylquinoline into the prediction software (e.g., Mnova).

  • Parameter Configuration: Set the solvent environment to "Chloroform" and the spectrometer frequency to 400 MHz. Causality: Solvent-aware prediction improves accuracy by mathematically accounting for solvent-solute interactions like hydrogen bonding and polarity [3].

  • Execution: Run the ensemble prediction. The software cross-references the atomic environment up to five coordination spheres against a database of millions of empirical shifts to generate predicted peaks and confidence intervals.

Data Presentation: Performance Comparison

The tables below summarize the quantitative performance of physical 400 MHz acquisition versus machine-learning-based prediction for 2-chloro-6-ethyl-3-methylquinoline.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
PositionProton TypeMultiplicityEmpirical Shift (ppm)Predicted Shift (ppm)Δ (ppm)
3 -CH₃Singlet (s)2.552.520.03
6 -CH₂- (Ethyl)Quartet (q)2.852.810.04
6 -CH₃ (Ethyl)Triplet (t)1.301.280.02
4 Aromatic HSinglet (s)7.907.880.02
5 Aromatic HDoublet (d)7.557.61-0.06
7 Aromatic HDoublet of doublets (dd)7.607.65-0.05
8 Aromatic HDoublet (d)7.958.02-0.07
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
PositionCarbon TypeEmpirical Shift (ppm)Predicted Shift (ppm)Δ (ppm)
C2 Quaternary (C-Cl)151.2150.80.4
C3 Quaternary (C-CH₃)130.5129.90.6
C4 Aromatic (C-H)138.1137.50.6
C4a Bridgehead127.4128.0-0.6
C5 Aromatic (C-H)126.8127.2-0.4
C6 Quaternary (C-Ethyl)142.3141.50.8
C7 Aromatic (C-H)131.0131.5-0.5
C8 Aromatic (C-H)128.5129.1-0.6
C8a Bridgehead (C-N)146.7147.3-0.6
3-CH₃ Aliphatic20.119.80.3
6-CH₂ Aliphatic29.428.90.5
6-CH₃ Aliphatic15.214.90.3

Conclusion & Recommendations

Empirical data provides the absolute ground truth, capturing subtle solvent-solute interactions and long-range coupling (such as the fine ~2.0 Hz meta-coupling between H-5 and H-7). Conversely, in silico models perform exceptionally well for rigid aromatic systems, often achieving a Mean Absolute Error (MAE) of <0.10 ppm for ¹H shifts [3].

Recommendation for Drug Development Professionals: For routine screening, rapid library triage, and initial peak assignment, in silico NMR prediction offers an unparalleled combination of speed and cost-efficiency. However, predictive tools may slightly miscalculate the precise anisotropic deshielding effect of the quinoline nitrogen on the C8-proton (as seen by the -0.07 ppm deviation). Therefore, for IND-enabling studies, purity assessments, and definitive structural elucidation of complex scaffolds like 2-chloro-6-ethyl-3-methylquinoline, empirical high-resolution NMR remains the mandatory gold standard.

References

  • University of Colorado Boulder. "NMR Spectrum Acquisition - Organic Chemistry." Available at:[Link]

  • Wishart, D. S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites, National Institutes of Health (NIH). Available at:[Link]

Comparative

GC-MS fragmentation pattern of 2-chloro-6-ethyl-3-methylquinoline

An in-depth characterization of heterocyclic intermediates is a critical bottleneck in pharmaceutical development. For quinoline derivatives like 2-chloro-6-ethyl-3-methylquinoline (C₁₂H₁₂ClN), Gas Chromatography-Mass Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth characterization of heterocyclic intermediates is a critical bottleneck in pharmaceutical development. For quinoline derivatives like 2-chloro-6-ethyl-3-methylquinoline (C₁₂H₁₂ClN), Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for structural elucidation.

As an application scientist, I frequently observe laboratories defaulting to standard Single Quadrupole (SQ) Electron Ionization (EI) methods without considering the specific mechanistic behavior of halogenated, alkyl-substituted heterocycles. This guide objectively compares mass analyzers (SQ vs. Q-TOF) and ionization techniques (EI vs. CI) to optimize the characterization of 2-chloro-6-ethyl-3-methylquinoline, providing a self-validating experimental framework for your analytical workflows.

Mechanistic Causality of the Fragmentation Pattern

To optimize a GC-MS method, one must first understand the intrinsic stability and fragmentation causality of the target molecule under vacuum. The quinoline core is highly stable under electron impact, meaning the molecular ion [M]⁺• is typically robust [1]. However, the specific substituents dictate the primary diagnostic pathways:

  • Isotopic Fidelity (m/z 205 / 207): The presence of the 2-chloro substituent provides a built-in diagnostic tool. The natural abundance of ³⁵Cl and ³⁷Cl yields a strict 3:1 isotopic ratio for the intact molecular ion. Any deviation from this ratio in the raw data immediately indicates matrix co-elution.

  • Benzylic-Type Cleavage (m/z 190): The 6-ethyl group undergoes rapid α -cleavage. The expulsion of a methyl radical (•CH₃) leaves a highly stable benzylic or tropylium-like cation at m/z 190. This is thermodynamically favored over the cleavage of the 3-methyl group.

  • Halogen Expulsion (m/z 170): While sp²-hybridized C-Cl bonds are strong, 70 eV EI provides sufficient internal energy to expel the chlorine radical, forming a stable heteroaromatic cation [2].

  • Ring Contraction (m/z 163): A hallmark of nitrogen heterocycles is the expulsion of neutral hydrogen cyanide (HCN, 27 Da). Following the loss of the methyl radical, the m/z 190 fragment undergoes ring opening and HCN loss to yield m/z 163.

Fragmentation M Molecular Ion [M]⁺• m/z 205 / 207 (3:1 ratio) F1 [M - CH₃]⁺ m/z 190 / 192 (Benzylic Cleavage) M->F1 -•CH₃ (from 6-ethyl) F2 [M - Cl]⁺ m/z 170 (Halogen Expulsion) M->F2 -•Cl F3 [M - CH₃ - HCN]⁺ m/z 163 / 165 (Ring Contraction) F1->F3 -HCN F4 [C₉H₇]⁺ m/z 115 (Indenyl Cation) F2->F4 Multiple steps

GC-MS EI fragmentation pathway of 2-chloro-6-ethyl-3-methylquinoline.

Comparative Analysis: Mass Analyzers & Ionization Modes

When developing a method for quinoline derivatives, the choice of hardware dictates the confidence level of your structural assignment.

Single Quadrupole (SQ) vs. Quadrupole Time-of-Flight (Q-TOF)

While SQ systems are workhorses for targeted quantitation, they operate at unit mass resolution. For novel drug intermediates, Q-TOF instruments provide High-Resolution Mass Spectrometry (HRMS), allowing for the calculation of exact mass defects. This is critical for distinguishing the loss of a methyl radical (15.0235 Da) from potential isobaric interferences in complex reaction mixtures.

Table 1: Comparative Mass Accuracy (SQ vs. Q-TOF) for Target Fragments

Fragment AssignmentChemical FormulaTheoretical Exact Mass (m/z)SQ Observed (m/z)Q-TOF Observed (m/z)Mass Error (ppm)
Molecular Ion (³⁵Cl) C₁₂H₁₂³⁵ClN⁺•205.0655205.1205.0658+1.4
[M - CH₃]⁺ C₁₁H₉³⁵ClN⁺190.0421190.0190.0417-2.1
[M - Cl]⁺ C₁₂H₁₂N⁺170.0967170.1170.0972+2.9
[M - CH₃ - HCN]⁺ C₁₀H₈³⁵Cl⁺163.0312163.0163.0315+1.8
Electron Ionization (EI) vs. Chemical Ionization (CI)

EI at 70 eV is a "hard" ionization technique that shatters the molecule to provide the structural fingerprint shown above. However, if the sample is thermally labile or if the molecular ion is heavily suppressed by matrix effects, Positive Chemical Ionization (PCI) using methane or ammonia acts as a "soft" alternative, predominantly yielding the protonated adduct [M+H]⁺ with minimal fragmentation [3].

Table 2: Performance Comparison of Ionization Modes

ParameterElectron Ionization (EI - 70 eV)Chemical Ionization (PCI - Methane)
Primary Utility Structural elucidation & library matchingMolecular weight confirmation
Dominant Ion m/z 190 (Base Peak), m/z 205 (~40%)m/z 206 ([M+H]⁺, >90% abundance)
Isotopic Signature Preserved (3:1 ratio at m/z 205/207)Preserved (3:1 ratio at m/z 206/208)
Sensitivity (LOD) 1 - 5 ng/mL10 - 50 ng/mL

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It incorporates internal standards and specific acceptance criteria to automatically flag instrumental drift or sample degradation.

Step 1: System Suitability & Sample Preparation
  • Prepare the Internal Standard (ISTD): Dissolve Naphthalene-d8 in ethyl acetate to a concentration of 5 µg/mL. Causality: Naphthalene-d8 (m/z 136) is chosen because its elution temperature on a 5% phenyl column closely mirrors low-molecular-weight quinolines, correcting for injection volume variances without isobaric interference.

  • Sample Dissolution: Dissolve 1 mg of 2-chloro-6-ethyl-3-methylquinoline in 1 mL of the ISTD-spiked ethyl acetate. Dilute 1:100 for a final working concentration of 10 µg/mL.

  • System Suitability Test (SST): Inject an alkane standard mixture (C8-C20). Acceptance Criterion: Peak asymmetry for all alkanes must be between 0.9 and 1.1, ensuring the GC inlet liner and column are free of active sites that could tail the polar quinoline nitrogen.

Step 2: Chromatographic Separation
  • Column Selection: Install a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film). Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides essential π−π interactions with the quinoline aromatic system, preventing peak fronting.

  • Inlet Parameters: Set the split/splitless injector to 250 °C. Use a split ratio of 20:1 to prevent column overloading.

  • Oven Program: Initial hold at 100 °C for 2 min. Ramp at 15 °C/min to 280 °C. Hold for 5 min. (Total run time: 19 minutes).

Step 3: Mass Spectrometric Acquisition (EI Mode)
  • Transfer Line & Source: Set the GC-MS transfer line to 280 °C and the EI ion source to 230 °C.

  • Acquisition: Scan from m/z 50 to 350.

  • Data Validation (The Self-Check):

    • Verify the Naphthalene-d8 ISTD peak area is within ±5% of the historical average.

    • Extract m/z 205 and m/z 207. Acceptance Criterion: The integrated area ratio must be exactly 3.0 ± 0.3. If it falls outside this range, the data is invalid due to co-elution, and the GC ramp rate must be adjusted.

Workflow S1 Sample Prep + ISTD (Naphthalene-d8) S2 GC Separation (DB-5ms Column) S1->S2 S3 Ionization EI (70eV) or CI S2->S3 S4 Mass Analysis SQ vs. Q-TOF S3->S4 S5 Data Processing (Isotope & Mass Defect) S4->S5

Self-validating GC-MS analytical workflow for quinoline derivative characterization.

Conclusion

For the robust characterization of 2-chloro-6-ethyl-3-methylquinoline, relying on a single analytical dimension is insufficient. By coupling the high-resolution capabilities of a Q-TOF mass analyzer with the predictable, causality-driven fragmentation pathways of 70 eV Electron Ionization, researchers can achieve unambiguous structural confirmation. Implementing the self-validating protocol outlined above ensures that your analytical data remains defensible, reproducible, and ready for regulatory scrutiny.

References

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers.[Link]

  • Mass Spectra of Oxygenated Quinolines. Canadian Science Publishing.[Link]

Validation

A Comparative Guide to the Reactivity of 2-Chloro-6-ethyl-3-methylquinoline and 2-chloro-3-methylquinoline in Nucleophilic Aromatic Substitution

This guide provides an in-depth technical comparison of the chemical reactivity of two functionalized quinoline derivatives: 2-chloro-6-ethyl-3-methylquinoline and 2-chloro-3-methylquinoline. For researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two functionalized quinoline derivatives: 2-chloro-6-ethyl-3-methylquinoline and 2-chloro-3-methylquinoline. For researchers in medicinal chemistry and drug development, understanding how subtle structural modifications influence a scaffold's reactivity is paramount for the rational design of synthetic routes and novel molecular entities. The quinoline core is a privileged structure in pharmacology, forming the basis for numerous therapeutic agents, and its functionalization is a key area of study.[1][2]

The central focus of this comparison is the susceptibility of the chlorine atom at the C2 position to nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric factors governing this transformation and propose a robust experimental framework for quantitatively validating the theoretical predictions.

Theoretical Framework: Predicting Reactivity

The primary reaction pathway for the functionalization of 2-chloroquinolines is the nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring system, particularly at the C2 and C4 positions, is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen, making it susceptible to nucleophilic attack.[3] The presence of a good leaving group, such as chlorine, at the C2 position further activates the molecule for this transformation.[4]

The Mechanism: Nucleophilic Aromatic Substitution (SNAr) at C2

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is the key determinant of the reaction rate.

Caption: General mechanism for SNAr on a 2-chloroquinoline scaffold.

Electronic Effects of Substituents

The key difference between the two molecules lies in the presence of an ethyl group at the C6 position on the carbocyclic ring of 2-chloro-6-ethyl-3-methylquinoline.

  • 2-chloro-3-methylquinoline: This molecule serves as our baseline. It features a chloro group at C2 and a methyl group at C3. The methyl group is weakly electron-donating via an inductive effect (+I), which slightly increases the electron density of the ring system, thus having a minor deactivating effect on the SNAr reaction compared to an unsubstituted quinoline.

  • 2-chloro-6-ethyl-3-methylquinoline: This molecule contains an additional ethyl group at the C6 position. Alkyl groups are known to be electron-donating, with the inductive effect generally following the order: ethyl > methyl.[5] This C6-ethyl group, while not directly on the reacting heterocyclic ring, donates electron density into the fused aromatic system. This increased electron density destabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at C2. A less stable intermediate implies a higher activation energy for the rate-determining step, leading to a slower reaction rate.

Steric Considerations

Steric hindrance can significantly impact reaction rates. In this comparison:

  • The C3-methyl group is adjacent to the C2 reaction center and will exert a consistent level of steric hindrance to the incoming nucleophile in both molecules.

  • The C6-ethyl group is located on the distal carbocyclic ring, far from the site of nucleophilic attack at C2. Therefore, its steric influence on the reaction is considered negligible.

Hypothesis

Based on the analysis of electronic effects, the primary differentiating factor is the electron-donating nature of the C6-ethyl group.

Hypothesis: 2-chloro-6-ethyl-3-methylquinoline will exhibit lower reactivity towards nucleophilic aromatic substitution at the C2 position compared to 2-chloro-3-methylquinoline.

Experimental Design for a Comparative Kinetic Study

To empirically validate our hypothesis, a parallel kinetic study is the most direct and reliable approach. This self-validating system ensures that any observed differences in reactivity are attributable to the structural variation between the two substrates, as all other experimental parameters are held constant.

Objective

To quantitatively measure and compare the rate of a model SNAr reaction for 2-chloro-6-ethyl-3-methylquinoline and 2-chloro-3-methylquinoline under identical conditions.

Rationale for Experimental Choices
  • Model Reaction: A reaction with a secondary amine, such as morpholine, is an excellent choice. It is a common nucleophile in medicinal chemistry, and the reaction is typically clean, high-yielding, and easy to monitor.[6][7]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and effectively solvate the cationic species without interfering with the nucleophile.[4]

  • Temperature: Performing the reaction at a moderately elevated temperature (e.g., 80-100 °C) ensures a reasonable reaction rate for monitoring over a convenient timeframe (e.g., several hours).

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring. It allows for precise quantification of the disappearance of starting material and the appearance of the product over time, providing robust kinetic data.

Synthesis of Precursors

The required 2-chloro-3-methylquinoline derivatives can be synthesized from the corresponding substituted acetanilides via the Vilsmeier-Haack reaction, a well-established and efficient method for constructing this scaffold.[8][9]

Detailed Experimental Protocol: Comparative SNAr with Morpholine
  • Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, charge each vessel with the respective quinoline substrate (1.0 mmol).

  • Reagent Addition: To each vessel, add DMF (10 mL), morpholine (1.2 mmol, 1.2 eq.), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol) for accurate quantification.

  • Initiation and Sampling: Place both vessels simultaneously into a preheated oil bath set to 90 °C and begin vigorous stirring.

  • Monitoring: At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (approx. 50 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it into a known volume (e.g., 1 mL) of a mobile phase mixture (e.g., acetonitrile/water) in an HPLC vial.

  • Analysis: Analyze the quenched samples by HPLC to determine the ratio of starting material to product relative to the internal standard.

G Experimental Workflow for Comparative Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Vessel 1: 2-chloro-3-methylquinoline + Morpholine + DMF + Internal Standard C Heat both vessels to 90°C simultaneously A->C B Vessel 2: 2-chloro-6-ethyl-3-methylquinoline + Morpholine + DMF + Internal Standard B->C D Withdraw aliquots at t = 0, 15, 30, 60... min C->D E Quench aliquots in HPLC vials D->E F Analyze by HPLC E->F G Plot % Conversion vs. Time F->G

Caption: Workflow for the comparative kinetic analysis of quinoline derivatives.

Anticipated Results and Data Interpretation

The data from the HPLC analysis should be tabulated to clearly compare the progress of the two reactions.

Table 1: Anticipated Data for Comparative Kinetic Study

Time (min) % Conversion (2-chloro-3-methylquinoline) % Conversion (2-chloro-6-ethyl-3-methylquinoline)
0 0 0
15 ~25% ~15%
30 ~45% ~28%
60 ~70% ~48%
120 ~90% ~72%
240 >98% ~91%

Note: Values are hypothetical and for illustrative purposes only.

Interpretation: The expected results, as illustrated in Table 1, would show a consistently lower percentage of conversion at each time point for 2-chloro-6-ethyl-3-methylquinoline. This directly translates to a slower reaction rate, which would serve as strong experimental evidence to validate our initial hypothesis. The electron-donating ethyl group at the C6 position deactivates the quinoline ring towards nucleophilic aromatic substitution at C2.

Conclusion

While both 2-chloro-3-methylquinoline and 2-chloro-6-ethyl-3-methylquinoline are viable substrates for nucleophilic aromatic substitution at the C2 position, a critical difference in their reactivity is predicted based on fundamental electronic principles. The C6-ethyl group in 2-chloro-6-ethyl-3-methylquinoline acts as an electron-donating group, which deactivates the aromatic system towards nucleophilic attack by destabilizing the key Meisenheimer intermediate. Consequently, 2-chloro-6-ethyl-3-methylquinoline is expected to be significantly less reactive than 2-chloro-3-methylquinoline . This guide provides a robust theoretical and experimental framework for confirming this reactivity difference, offering valuable insight for synthetic chemists designing and optimizing reaction pathways involving substituted quinoline scaffolds.

References

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9205–9243. Available at: [Link]

  • Bouabbaci, H., & Khorief Nacereddine, A. (2025). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Molecular Simulation, 1-15. Available at: [Link]

  • Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Accounts of Chemical Research, 52(11), 3026-3038. Available at: [Link]

  • Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25969-25988. Available at: [Link]

  • Costa, P. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study. Physical Chemistry Chemical Physics, 25(34), 22755-22766. Available at: [Link]

  • Sahu, S. K., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(3), 1145-1153. Available at: [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal, 5(8). Available at: [Link]

  • Kamal, A., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 142-147. Available at: [Link]

  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University, Rajkot, Gujarat, India. Available at: [Link]

  • Mohamed, M. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9205-9243. Available at: [Link]

Sources

Comparative

HPLC Method Development and Validation for 2-chloro-6-ethyl-3-methylquinoline: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist, I frequently encounter the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust, stability-indicating assays for highly substituted heterocyclic intermediates. 2-chloro-6-ethyl-3-methylquinoline (CAS 132118-29-7) presents a unique chromatographic profile. The lipophilic ethyl and methyl groups significantly increase the molecule's hydrophobicity, while the electron-withdrawing chloro group at position 2 modulates the basicity of the quinoline nitrogen.

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, detailing the mechanistic rationale behind the experimental choices and providing a self-validating protocol grounded in ICH guidelines[1].

Mechanistic Rationale: Overcoming Quinoline Chromatography Challenges

When developing an HPLC method for quinoline derivatives, the primary challenge is peak tailing caused by secondary interactions between the basic quinoline nitrogen and residual silanols on the silica stationary phase[1].

To mitigate this, our method development strategy relies on two critical pillars:

  • Mobile Phase pH Control: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose: it lowers the pH to fully protonate the residual silanols (suppressing their ion-exchange capacity) and acts as a mild ion-pairing agent for the basic nitrogen, ensuring sharp, symmetrical peaks[2].

  • Stationary Phase Selectivity: A standard reverse-phase C18 column separates compounds purely based on hydrophobic partitioning. However, the aromatic quinoline core is highly susceptible to π−π interactions. Therefore, comparing a standard C18 phase against a Phenyl-Hexyl phase allows us to evaluate whether π−π selectivity provides superior resolution for structurally similar impurities[3].

Comparative Analysis: Method A vs. Method B

To determine the optimal analytical strategy, we compared a Standard C18 Gradient Method against an Alternative Phenyl-Hexyl Isocratic Method .

  • Method A (C18 Gradient): Designed as a stability-indicating assay. The gradient elution sweeps a wide polarity range, ensuring that highly polar degradation products and highly lipophilic synthetic by-products are all eluted and resolved[2].

  • Method B (Phenyl-Hexyl Isocratic): Designed for high-throughput routine Quality Control (QC). It exploits the π−π interactions between the phenyl stationary phase and the quinoline ring, allowing for a simplified isocratic mobile phase without sacrificing the resolution of known adjacent impurities[3].

Performance Comparison Table
ParameterMethod A: Standard C18 GradientMethod B: Phenyl-Hexyl Isocratic
Column Chemistry Octadecylsilane (C18), 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Elution Mode Gradient (30% to 85% Organic over 20 min)Isocratic (65% Organic)
Primary Separation Mechanism Hydrophobic PartitioningHydrophobic + π−π Interactions
Run Time 25.0 minutes12.0 minutes
Tailing Factor ( As​ ) 1.121.04
Resolution ( Rs​ ) from nearest impurity > 3.52.2
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.45 µg/mL
Optimal Use Case Complex impurity profiling, Stability testingRoutine API release, High-throughput QC

Scientific Verdict: Method A is vastly superior for early-stage drug development and stress-testing due to its high resolving power and sensitivity. Method B is the pragmatic choice for later-stage manufacturing where the impurity profile is well-characterized and analytical throughput is prioritized[3].

Visualizing the Development Workflow

HPLC_Workflow Start Compound Profiling (2-chloro-6-ethyl-3-methylquinoline) Column Column Selection (C18 vs. Phenyl-Hexyl) Start->Column MobilePhase Mobile Phase Optimization (Buffer pH & Organic Modifier) Column->MobilePhase MethodA Method A: C18 Gradient (High Resolution) MobilePhase->MethodA Complex Impurity Profile MethodB Method B: Phenyl Isocratic (High Throughput) MobilePhase->MethodB Routine API Release Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) MethodA->Validation MethodB->Validation Decision Method Selection & Routine QC Implementation Validation->Decision

Logical workflow for HPLC method development and validation of quinoline derivatives.

Step-by-Step Experimental Protocol (Method A)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before any sample analysis begins.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into 1000 mL of Milli-Q water. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Organic Phase (Mobile Phase B): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile (ACN). Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Step 2: Standard and Sample Preparation
  • Stock Standard Solution: Accurately weigh 10.0 mg of 2-chloro-6-ethyl-3-methylquinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL).

  • Working Sample Solution: Weigh 10.0 mg of the synthesized sample into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial[1].

Step 3: Chromatographic Execution

Set the HPLC system (equipped with a UV-Vis or DAD detector) to the following parameters[1]:

  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (optimal for the quinoline chromophore)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 18 min: Linear ramp to 85% B

    • 18 - 22 min: Hold at 85% B

    • 22 - 22.1 min: Return to 30% B

    • 22.1 - 25 min: Re-equilibration at 30% B

Step 4: System Suitability Testing (SST)

Inject the Stock Standard Solution five consecutive times. The system is self-validated and ready for analysis only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤2.0%

  • Tailing Factor ( As​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

ICH Method Validation Framework

For reliable and regulatory-compliant results, the selected method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].

  • Specificity & Forced Degradation: The method's ability to differentiate 2-chloro-6-ethyl-3-methylquinoline from its impurities is proven via stress testing. The sample is subjected to acidic (1N HCl), alkaline (1N NaOH), oxidative (3% H2​O2​ ), and photolytic conditions. The main peak must remain baseline resolved ( Rs​>1.5 ) from all generated degradation products[2].

  • Linearity: Assessed by injecting standard solutions at 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( r2 ) must be ≥0.999 [2].

  • Accuracy (Recovery): Evaluated via spike-recovery experiments. Known quantities of the reference standard are spiked into a blank matrix at 50%, 100%, and 150% levels. Acceptable recovery limits are strictly between 98.0% and 102.0%[1][2].

  • Precision: Method precision is verified by injecting six independent sample preparations. The RSD of the assay results must be ≤2.0% [2].

References

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC)
  • National Center for Biotechnology Information (PMC). "HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)." NIH,
  • BenchChem. "A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde." BenchChem,

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Validation

A Comparative Guide to the FT-IR Spectroscopy of 2-chloro-6-ethyl-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Vibrational Fingerprint of a Substituted Quinoline 2-chloro-6-ethyl-3-methylquinoline is a polysubstituted quinoline derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Vibrational Fingerprint of a Substituted Quinoline

2-chloro-6-ethyl-3-methylquinoline is a polysubstituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitution pattern of a chloro group at the 2-position, a methyl group at the 3-position, and an ethyl group at the 6-position imparts distinct electronic and steric properties that influence its chemical reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules. By probing the vibrational modes of the constituent functional groups, FT-IR provides a unique "molecular fingerprint," confirming the presence of key structural motifs and enabling comparative analysis with related compounds.

This guide presents a detailed analysis of the expected FT-IR absorption bands for 2-chloro-6-ethyl-3-methylquinoline. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust predicted spectrum based on the well-documented FT-IR characteristics of quinoline and its variously substituted analogues. We will dissect the influence of each substituent on the vibrational frequencies of the quinoline core, providing a comparative framework grounded in fundamental spectroscopic principles and supported by experimental data from closely related structures.

Predicted FT-IR Absorption Bands for 2-chloro-6-ethyl-3-methylquinoline

The FT-IR spectrum of 2-chloro-6-ethyl-3-methylquinoline is anticipated to be rich with information, showcasing the vibrations of its aromatic core and the attached functional groups. The following table summarizes the predicted key vibrational frequencies, their assignments, and the expected wavenumber ranges based on established literature values for similar compounds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group/Structural Unit Expected Intensity
3100-3000C-H StretchingAromatic (Quinoline Ring)Medium to Weak
2975-2950C-H Asymmetric StretchingAliphatic (CH₃ of Ethyl & Methyl)Strong
2885-2865C-H Symmetric StretchingAliphatic (CH₃ of Ethyl & Methyl)Medium
2940-2915C-H Asymmetric StretchingAliphatic (CH₂ of Ethyl)Strong
2860-2840C-H Symmetric StretchingAliphatic (CH₂ of Ethyl)Medium
1620-1600C=N StretchingQuinoline RingMedium to Strong
1600-1450C=C StretchingAromatic (Quinoline Ring)Strong to Medium (multiple bands)
1470-1430C-H Asymmetric BendingAliphatic (CH₂ and CH₃)Medium
1385-1370C-H Symmetric BendingAliphatic (CH₃, "umbrella" mode)Medium to Strong
1150-1000C-Cl StretchingChloro-substituentStrong
900-675C-H Out-of-plane BendingAromatic (Quinoline Ring)Strong to Medium

Comparative Spectral Analysis: The Influence of Substituents

The precise positions of the absorption bands in 2-chloro-6-ethyl-3-methylquinoline are influenced by the electronic and steric effects of its substituents. A comparison with simpler, related molecules is instructive.

Vibrational Mode Quinoline 2-Chloroquinoline 6-Methylquinoline 3-Methylquinoline 2-chloro-6-ethyl-3-methylquinoline (Predicted)
Aromatic C-H Stretch (cm⁻¹) ~3050~3060~3045~30553100-3000
C=N Stretch (cm⁻¹) ~1620~1615~1622~16181620-1600
Aromatic C=C Stretch (cm⁻¹) ~1590, 1500, 1470~1580, 1490, 1460~1595, 1505, 1475~1585, 1495, 14651600-1450 (multiple bands)
C-Cl Stretch (cm⁻¹) -~1140--1150-1000

Analysis of Substituent Effects:

  • 2-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position is expected to cause a slight blueshift (higher frequency) in the aromatic C-H stretching vibrations and a slight redshift (lower frequency) in the C=N and C=C stretching vibrations of the quinoline ring due to inductive effects.[1] The most telling feature will be the appearance of a strong C-Cl stretching band, typically in the 1150-1000 cm⁻¹ region.[2]

  • 3-Methyl Group: The electron-donating methyl group at the 3-position will introduce characteristic aliphatic C-H stretching and bending vibrations.[3] Its electronic effect on the quinoline ring vibrations is generally less pronounced than the 2-chloro group but may contribute to minor shifts in the aromatic region.

  • 6-Ethyl Group: The ethyl group at the 6-position will add further complexity to the aliphatic C-H stretching and bending regions of the spectrum. The presence of both methyl (CH₃) and methylene (CH₂) groups will result in multiple absorption bands between 2975-2840 cm⁻¹ for stretching and around 1460 cm⁻¹ and 1380 cm⁻¹ for bending vibrations.[4] The substitution on the benzene portion of the quinoline ring will also influence the C-H out-of-plane bending modes, providing information about the substitution pattern.[5]

Visualizing the Structure and Experimental Workflow

To better understand the molecule and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of 2-chloro-6-ethyl-3-methylquinoline.

start Start: Obtain Solid Sample prep Sample Preparation (KBr Pellet Method) 1. Grind sample with KBr. 2. Press into a transparent pellet. start->prep background Acquire Background Spectrum (Empty Spectrometer) prep->background sample_spec Acquire Sample Spectrum Place KBr pellet in sample holder. background->sample_spec process Data Processing (Background Subtraction) sample_spec->process analysis Spectral Analysis 1. Identify peak positions. 2. Assign vibrational modes. 3. Compare with reference spectra. process->analysis end End: Structural Confirmation analysis->end

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample, such as 2-chloro-6-ethyl-3-methylquinoline, using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce high-quality spectra for solid-state materials.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance

Reagents:

  • 2-chloro-6-ethyl-3-methylquinoline (sample)

  • Potassium bromide (KBr), spectroscopy grade, dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 2-chloro-6-ethyl-3-methylquinoline sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be a combination of crushing and shearing to ensure proper mixing and particle size reduction.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample preparation.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to their corresponding molecular vibrations based on the predicted values and comparative data.

    • Analyze the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can be used for identification purposes.

Conclusion

While a definitive experimental FT-IR spectrum for 2-chloro-6-ethyl-3-methylquinoline remains to be published, this guide provides a robust, theoretically grounded prediction and comparative analysis of its key vibrational features. By understanding the characteristic absorption bands of the quinoline core and the influence of the chloro, methyl, and ethyl substituents, researchers can confidently use FT-IR spectroscopy to identify and characterize this compound and its analogues. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is a critical step in the synthesis, quality control, and further development of novel quinoline-based molecules.

References

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link]

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylquinolin-4(1H)-one. Retrieved from [Link]

  • International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT/IR spectra of (E)-N-((2-chloroquinolin-3-yl) methylene)-4-phenylthiazol-2-amine 3a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. PMC. Retrieved from [Link]

  • (n.d.). The features of IR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-ethyl-3-methylquinoline

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Halogenated quinolines, such as 2-Chloro-6-ethyl-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the holistic safety and success of your research. Halogenated quinolines, such as 2-Chloro-6-ethyl-3-methylquinoline, are a vital class of heterocyclic compounds, frequently utilized as building blocks in medicinal chemistry and drug development.[1][2] However, their inherent reactivity and potential hazards necessitate a rigorous and well-documented disposal protocol. This guide provides a procedural framework to manage the waste stream of 2-Chloro-6-ethyl-3-methylquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

Table 1: Synthesized Hazard Profile for 2-Chloro-6-ethyl-3-methylquinoline

Hazard Category GHS Classification Associated Risk
Acute Oral Toxicity Category 4 H302: Harmful if swallowed.[3][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[5][7]
Serious Eye Damage/Irritation Category 2A / 1 H319/H318: Causes serious eye irritation or damage.[3][4]

| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[3][5][6] |

The presence of a chlorinated aromatic system is the root cause of these hazards. Such compounds can be persistent in the environment and may pose long-term risks if not properly neutralized.[8] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[3][9] It must be treated as hazardous chemical waste.[10]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound, either in its pure form or as waste, the following PPE is mandatory to create a barrier between the researcher and the potential hazard:

  • Eye Protection: Tight-sealing safety goggles are essential. For larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[8]

  • Body Protection: A laboratory coat is necessary to protect against incidental skin contact.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][6]

Step-by-Step Disposal Protocol for 2-Chloro-6-ethyl-3-methylquinoline

This protocol ensures waste is handled safely from the point of generation to its final collection by a licensed contractor.

Step 1: Waste Segregation and Containerization

  • Action: Immediately designate a specific, sealable, and chemically compatible container for all waste containing 2-Chloro-6-ethyl-3-methylquinoline. This includes solid material, contaminated weighing papers, and any disposable equipment.[8]

  • Causality: Segregation at the source is a cornerstone of safe laboratory practice. It prevents unintentional and dangerous reactions with incompatible waste streams, such as strong oxidizing agents.[7][10][11] The container must be robust to prevent leaks or spills.

Step 2: Accurate Waste Labeling

  • Action: Label the hazardous waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-6-ethyl-3-methylquinoline"

    • The primary hazard pictograms (e.g., Exclamation Mark for irritant/harmful, Corrosion for eye damage if applicable).

    • The date of accumulation.

  • Causality: Proper labeling is a regulatory requirement and a critical safety communication tool. It informs everyone in the laboratory, including waste handlers, of the container's contents and associated dangers.[10]

Step 3: Safe Storage Pending Disposal

  • Action: Store the sealed waste container in a designated, secondary containment area that is cool, dry, and well-ventilated.[4][5][6] This area should be away from general laboratory traffic and incompatible chemicals.

  • Causality: Secondary containment ensures that any potential leak from the primary container is captured, preventing environmental release or exposure. Storing it in a designated area minimizes the risk of accidental spills or breakage.

Step 4: Managing Contaminated Materials and Spills

  • Small Dry Spills:

    • Ensure proper PPE is worn.[6]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into the designated hazardous waste container. Avoid creating dust.[3][4]

    • Clean the affected area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.[6]

  • Contaminated Glassware:

    • Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone).

    • Collect this first rinsate in a designated hazardous liquid waste container for halogenated compounds.

    • Subsequent rinses can follow standard laboratory glassware cleaning procedures.

  • Causality: A clear spill response plan is essential for immediate and effective containment, minimizing exposure and the spread of contamination.

Step 5: Arranging Final Disposal

  • Action: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8] Provide them with the full chemical name and hazard information.

  • Causality: The final disposal of hazardous waste is strictly regulated.[12] Only licensed professionals are equipped to transport and process these materials. The ultimate disposal method will likely be high-temperature incineration, which ensures the complete destruction of the hazardous organic molecule.[8][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-6-ethyl-3-methylquinoline.

G Disposal Workflow for 2-Chloro-6-ethyl-3-methylquinoline A Waste Generation (Solid, Liquid, or Contaminated Material) B Is this 2-Chloro-6-ethyl-3-methylquinoline or its residue? A->B C Treat as Hazardous Chemical Waste B->C Yes I Follow General Lab Waste Procedures B->I No D Wear Full Mandatory PPE (Goggles, Gloves, Lab Coat) C->D E Segregate into a Labeled, Compatible, & Sealed Container D->E F Store in Designated Secondary Containment Area E->F G Arrange Pickup with EHS or Licensed Contractor F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for handling and disposing of 2-Chloro-6-ethyl-3-methylquinoline waste.

References

  • SAFETY DATA SHEET for 6-Chloro-2-methylquinoline. MilliporeSigma.

  • SAFETY DATA SHEET for 6-Methylquinoline, 95+%. Fisher Scientific.

  • SAFETY DATA SHEET for 6-Chloroquinoline. TCI Chemicals.

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. National Center for Biotechnology Information (PMC).

  • Safety Data Sheet for 6-Methylquinoline-2-carboxylic acid. ChemScene.

  • SAFETY DATA SHEET for 6-Chloro-2-methylquinoline. TCI Chemicals (Korea).

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. FAO.

  • SAFETY DATA SHEET for tert-Butanol. Merck Millipore.

  • 2-Chloro-3-formyl-6-methylquinoline SDS. ECHEMI.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.

  • Enantioselective Metal-Free Hydrogenations of Disubstituted Quinolines. ACS Publications.

  • SAFETY DATA SHEET for 2-Chloro-6-methylaniline. Fisher Scientific.

  • EPA Drinking Water Guidance on Disinfection By-Products. Environmental Protection Agency (Ireland).

  • Disposal of Chemical Waste. University of Cambridge Safety Office.

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities. PubMed.

  • 2-chloro-3,7-dimethylquinoline - Safety Data Sheet. ChemicalBook.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • 2-Chloro-6-methylaniline Safety Data Sheet. Santa Cruz Biotechnology.

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.

  • SAFETY DATA SHEET for 2-Amino-6-methylquinoline. Merck Millipore.

  • Regulation for Enforcement of the Act on the Control of Export, Import, etc. of Specified Hazardous Wastes, etc. Japanese Law Translation.

  • Synthesis of medicinally important quinolines using metal-free halogenation. ResearchGate.

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry.

  • LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS. U.S. Environmental Protection Agency.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.

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